molecular formula C8H8ClF B1342394 2-(Chloromethyl)-4-fluoro-1-methylbenzene CAS No. 22062-55-1

2-(Chloromethyl)-4-fluoro-1-methylbenzene

Cat. No.: B1342394
CAS No.: 22062-55-1
M. Wt: 158.6 g/mol
InChI Key: MTKSHHODKOMICW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-1-methylbenzene ( 22062-55-1 ) is a valuable aromatic building block in organic and medicinal chemistry. This compound, with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol , features a benzene ring substituted with a reactive chloromethyl group, a fluorine atom, and a methyl group. Its structure, which can be represented by the SMILES notation CC1=C(C=C(C=C1)F)CCl , makes it a versatile synthon for further derivatization, particularly through nucleophilic substitution reactions at the chloromethyl site . Researchers value this compound for its application in constructing more complex molecules, including potential pharmaceutical intermediates and agrochemicals. The presence of both fluorine and chlorine atoms can be utilized to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability. The chloromethyl group is a key functional handle for introducing the benzyl moiety into target structures via alkylation or for creating linkers in chemical biology probes . Key physical properties include a calculated density of approximately 1.152 g/cm³ and a predicted boiling point of 195.9°C . The calculated refractive index is 1.505 . This chemical is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1-methylbenzene
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InChI

InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKSHHODKOMICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608273
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
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Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22062-55-1
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
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Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
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Record name 2-(chloromethyl)-4-fluoro-1-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route adapted from established chloromethylation methodologies and discusses expected characterization data based on predictions and analysis of related compounds.

Introduction

This compound is a substituted toluene derivative with potential applications as a building block in the synthesis of more complex molecules. The presence of a reactive chloromethyl group, a fluorine atom, and a methyl group on the benzene ring makes it a versatile intermediate for introducing this trifunctional scaffold into a variety of molecular frameworks.

Synthesis of this compound

A direct and industrially scalable method for the synthesis of this compound is the electrophilic chloromethylation of 4-fluoro-1-methylbenzene (p-fluorotoluene). This reaction introduces a chloromethyl group onto the aromatic ring.

Proposed Synthetic Pathway: Electrophilic Chloromethylation

The most probable synthetic route is the direct chloromethylation of 4-fluoro-1-methylbenzene. The methyl and fluoro groups on the starting material will direct the incoming chloromethyl group to the ortho position.

Synthesis_Pathway 4-fluoro-1-methylbenzene 4-Fluoro-1-methylbenzene product This compound 4-fluoro-1-methylbenzene->product Chloromethylation reagents HCHO, HCl, ZnCl2 reagents->4-fluoro-1-methylbenzene

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothesized)

This protocol is based on general procedures for the chloromethylation of aromatic compounds and should be optimized for safety and yield.

Materials:

  • 4-Fluoro-1-methylbenzene

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube is charged with 4-fluoro-1-methylbenzene (1.0 eq) and anhydrous dichloromethane.

  • Paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.5 eq) are added to the stirred solution.

  • The mixture is cooled in an ice bath, and a steady stream of dry hydrogen chloride gas is bubbled through the solution for 2-3 hours.

  • After the addition of HCl, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 40-50°C) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Characterization

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC8H8ClF
Molecular Weight158.60 g/mol
AppearanceExpected to be a colorless to pale yellow liquid
Boiling PointN/A
Melting PointN/A
DensityN/A
Spectroscopic Data (Predicted and Expected)

3.2.1. Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section (CCS) values for various adducts of this compound are available[1].

Adductm/z (Predicted)CCS (Ų) (Predicted)
[M+H]+159.03714126.0
[M+Na]+181.01908136.6
[M-H]-157.02258128.8
[M+NH4]+176.06368148.4
[M+K]+196.99302132.6
[M+H-H2O]+141.02712121.1
[M+HCOO]-203.02806145.3
[M+CH3COO]-217.04371177.3
[M+Na-2H]-179.00453132.5
[M]+158.02931127.1
[M]-158.03041127.1

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the methyl protons. The aromatic protons will likely appear as multiplets in the range of 7.0-7.5 ppm, with splitting patterns influenced by the fluorine atom. The benzylic protons should appear as a singlet around 4.5-4.8 ppm, and the methyl protons as a singlet around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the chloromethyl carbon, and the methyl carbon. The carbon attached to the fluorine will exhibit a large coupling constant (¹J C-F).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-Cl stretching. Key expected peaks include:

  • ~3000-3100 cm⁻¹ (Aromatic C-H stretch)

  • ~2850-2960 cm⁻¹ (Alkyl C-H stretch)

  • ~1500-1600 cm⁻¹ (Aromatic C=C stretch)

  • ~1200-1300 cm⁻¹ (C-F stretch)

  • ~650-800 cm⁻¹ (C-Cl stretch)

Experimental and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-Fluoro-1-methylbenzene Paraformaldehyde HCl, ZnCl2 reaction Chloromethylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Pure this compound purification->product ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir Infrared Spectroscopy (IR) product->ir analysis Data Analysis & Structure Confirmation ms->analysis nmr->analysis ir->analysis

Caption: General workflow for synthesis and characterization.

Safety Considerations

Chloromethylation reagents are often carcinogenic, and hydrogen chloride is a corrosive gas. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from related compounds. The proposed synthetic route via chloromethylation of 4-fluoro-1-methylbenzene is a logical and feasible approach. The predicted and expected characterization data offer a baseline for researchers to confirm the identity and purity of the synthesized compound. Further experimental work is necessary to validate these proposed methods and fully characterize this important chemical intermediate.

References

Spectroscopic Analysis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 2-chloro-4-fluorotoluene, an isomer of 2-(Chloromethyl)-4-fluoro-1-methylbenzene. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, standardized experimental protocols for acquiring such data are detailed to ensure reproducibility and accuracy in analytical workflows.

Spectroscopic Data of 2-Chloro-4-fluorotoluene

The following sections summarize the key spectroscopic data for 2-chloro-4-fluorotoluene (CAS No: 452-73-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-chloro-4-fluorotoluene are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-4-fluorotoluene [1][2]

Chemical Shift (ppm)MultiplicityAssignment
7.11dAromatic CH
7.04tAromatic CH
6.83dAromatic CH
2.29s-CH₃

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-4-fluorotoluene [2][3]

Chemical Shift (ppm)Assignment
162.5 (d, J = 245.5 Hz)C-F
136.1 (d, J = 3.3 Hz)C-CH₃
131.7 (d, J = 8.3 Hz)Ar-CH
125.7 (d, J = 21.7 Hz)C-Cl
117.2 (d, J = 21.0 Hz)Ar-CH
114.1 (d, J = 21.1 Hz)Ar-CH
20.4-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Chloro-4-fluorotoluene [2][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850Medium-StrongC-H stretch (aromatic and aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1250-1200StrongC-F stretch
850-750StrongC-Cl stretch
820-800StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Chloro-4-fluorotoluene [2][6][7]

m/zRelative IntensityAssignment
144High[M]⁺ (Molecular ion)
109High[M-Cl]⁺
108Medium[M-HCl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance or Varian Mercury Plus, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or clean salt plates/ATR crystal before running the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample, often via a gas chromatograph (GC-MS) or a direct insertion probe, into the high-vacuum source where it is bombarded with a high-energy electron beam (typically 70 eV).

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS). The sample is nebulized and ionized at atmospheric pressure.

  • Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation cluster_result Final Result Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film, KBr Pellet, or ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Ion Separation & Detection MS_Acq->MS_Proc NMR_Interp Chemical Shifts, Coupling, Integration NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Weight & Fragmentation Analysis MS_Proc->MS_Interp Structure Structure Elucidation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-fluoro-1-methylbenzene is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its trifunctional nature, featuring a reactive chloromethyl group, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile intermediate in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target molecules, often enhancing metabolic stability and binding affinity. This guide provides a detailed overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and applications.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as boiling point, melting point, and density are not consistently available in the public domain.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 22062-55-1 (Primary)
64977-31-7 (Potential Isomer)
Molecular Formula C₈H₈ClF[1][2]
Molecular Weight 158.60 g/mol [1][2]
Synonyms 5-Fluoro-2-methylbenzyl chloride

Table 2: Physicochemical Properties

PropertyValue
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in common organic solvents.

Synthesis and Reactivity

The primary method for the synthesis of this compound is the chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

General Experimental Protocol for Chloromethylation

Reagents and Equipment:

  • 4-fluoro-1-methylbenzene

  • Paraformaldehyde

  • Anhydrous zinc chloride (or another suitable Lewis acid)

  • Concentrated hydrochloric acid

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Reaction flask equipped with a reflux condenser, dropping funnel, and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a fume hood, a flame-dried reaction flask is charged with 4-fluoro-1-methylbenzene and the anhydrous solvent.

  • Addition of Reagents: Paraformaldehyde and a catalytic amount of anhydrous zinc chloride are added to the stirred solution.

  • Introduction of HCl: Concentrated hydrochloric acid is added dropwise to the reaction mixture at a controlled temperature. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.

  • Reaction: The mixture is heated to a moderate temperature (e.g., 40-60 °C) and stirred for a period of several hours until the reaction is deemed complete by monitoring (e.g., by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature and poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Reactivity

The chloromethyl group is a versatile functional handle for a variety of subsequent chemical transformations, including:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., cyanides, alkoxides, amines) to introduce new functional groups.

  • Friedel-Crafts Alkylation: The compound can act as an alkylating agent in the presence of a Lewis acid to form diarylmethane derivatives.

  • Grignard Reagent Formation: Although less common for benzyl chlorides, formation of the corresponding Grignard reagent would open up further synthetic possibilities.

Applications in Drug Development and Research

This compound is a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. The incorporation of a fluorine atom into a drug candidate can significantly alter its biological properties, often leading to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Improved Membrane Permeability: The lipophilic nature of the C-F bond can enhance the ability of a molecule to cross cell membranes.

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-Fluoro-1-methylbenzene reagents Add: Paraformaldehyde, Anhydrous ZnCl₂, Conc. HCl start->reagents 1. reaction Chloromethylation Reaction (Heating & Stirring) reagents->reaction 2. quench Quench with Ice-Water reaction->quench 3. extraction Solvent Extraction quench->extraction wash Wash with: - Water - NaHCO₃ (aq) - Brine extraction->wash dry Dry with Na₂SO₄ wash->dry 4. evaporation Solvent Evaporation (Rotary Evaporator) dry->evaporation purify Vacuum Distillation or Column Chromatography evaporation->purify end End Product: 2-(Chloromethyl)-4-fluoro- 1-methylbenzene purify->end

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and detailed reaction mechanisms for 2-(chloromethyl)-4-fluoro-1-methylbenzene are not extensively available in the public domain. This guide is constructed based on established principles of organic chemistry and by drawing parallels with the known reactivity of structurally analogous compounds, such as substituted benzyl chlorides and fluorotoluenes. The experimental protocols provided are generalized and would require optimization for specific applications.

Introduction

This compound is a substituted aromatic compound with a unique combination of functional groups that make it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a reactive chloromethyl group, a deactivating but ortho-, para-directing fluorine atom, and an activating, ortho-, para-directing methyl group on the benzene ring gives rise to a complex and interesting reactivity profile. This guide aims to provide a comprehensive overview of the expected reactivity and reaction mechanisms of this compound, supported by data from analogous systems.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C8H8ClF
Molecular Weight 158.60 g/mol
SMILES CC1=CC(F)=C(CCl)C=C1
InChI InChI=1S/C8H8ClF/c1-6-3-4-8(10)5-7(6)2-9/h3-5H,2H2,1H3

Synthesis of this compound

The most probable synthetic route to this compound is via the electrophilic chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene).

Reaction Mechanism: Electrophilic Chloromethylation

This reaction proceeds via an electrophilic aromatic substitution mechanism. A source of the chloromethyl cation (or a species that can generate it in situ) is required. Common reagents for this purpose include a mixture of formaldehyde and hydrogen chloride, or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride.

G reagents HCHO + HCl + ZnCl₂ electrophile Generation of Electrophile (e.g., +CH₂Cl) reagents->electrophile intermediate Arenium Ion (Sigma Complex) electrophile->intermediate substrate 4-Fluoro-1-methylbenzene substrate->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation

Caption: General workflow for the synthesis of this compound.

Generalized Experimental Protocol for Chloromethylation

Caution: Chloromethylating agents are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 4-fluoro-1-methylbenzene and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride.

  • Reagent Addition: From the dropping funnel, add a solution of the chloromethylating agent (e.g., chloromethyl methyl ether) dropwise at a controlled temperature (typically 0-10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Reactivity of the Chloromethyl Group: Nucleophilic Substitution

The benzylic chloride in the chloromethyl group is highly susceptible to nucleophilic substitution reactions. This is due to the ability of the benzene ring to stabilize the developing positive charge in the transition state (for SN1) or the partial positive charge on the benzylic carbon (for SN2).

SN1 and SN2 Mechanisms

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (nucleophile, solvent, temperature).

  • SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents. It involves the formation of a resonance-stabilized benzylic carbocation intermediate.

  • SN2 Mechanism: Favored by strong nucleophiles and polar aprotic solvents. It involves a backside attack of the nucleophile on the benzylic carbon.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start_sn1 2-(Chloromethyl)-4-fluoro- 1-methylbenzene carbocation Benzylic Carbocation (Resonance Stabilized) start_sn1->carbocation Loss of Cl⁻ product_sn1 Substitution Product carbocation->product_sn1 Nucleophilic Attack start_sn2 2-(Chloromethyl)-4-fluoro- 1-methylbenzene transition_state Pentacoordinate Transition State start_sn2->transition_state Nucleophilic Attack product_sn2 Substitution Product transition_state->product_sn2 Loss of Cl⁻

Caption: Competing SN1 and SN2 mechanisms for nucleophilic substitution.

Quantitative Data for Analogous Benzyl Chlorides
Substituent on Benzyl ChlorideRelative Rate of Solvolysis (SN1)
4-Methoxy3000
4-Methyl15
Unsubstituted1
4-Chloro0.25
4-Nitro0.0001

Data is generalized from various sources for illustrative purposes.

The electron-donating methyl group in this compound would be expected to accelerate the rate of SN1 reactions by stabilizing the carbocation intermediate. The fluorine atom, being electron-withdrawing by induction but electron-donating by resonance, will have a more complex effect, likely moderately deactivating compared to an unsubstituted benzyl chloride.

Generalized Experimental Protocol for Nucleophilic Substitution (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from this compound and an alcohol, as an example of a nucleophilic substitution.

  • Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF). Add a strong base, such as sodium hydride, portion-wise at 0 °C to generate the alkoxide.

  • Substitution Reaction: To the freshly prepared alkoxide solution, add a solution of this compound in the same solvent dropwise at room temperature.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ether by column chromatography or distillation.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents.

  • -CH₃ (Methyl): Activating and ortho-, para-directing.

  • -F (Fluoro): Deactivating (due to induction) but ortho-, para-directing (due to resonance).

  • -CH₂Cl (Chloromethyl): Weakly deactivating and ortho-, para-directing.

Given the positions of the existing groups, the most likely positions for electrophilic attack are C5 and C3 (less likely due to steric hindrance from the methyl group). The activating effect of the methyl group and the para-directing effect of the fluorine atom will strongly favor substitution at the C5 position.

G substrate This compound attack_c5 Attack at C5 substrate->attack_c5 attack_c3 Attack at C3 substrate->attack_c3 electrophile Electrophile (E⁺) electrophile->substrate intermediate_c5 Arenium Ion (C5) attack_c5->intermediate_c5 intermediate_c3 Arenium Ion (C3) attack_c3->intermediate_c3 product_c5 5-E-2-(Chloromethyl)-4-fluoro- 1-methylbenzene (Major) intermediate_c5->product_c5 product_c3 3-E-2-(Chloromethyl)-4-fluoro- 1-methylbenzene (Minor) intermediate_c3->product_c3

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Generalized Experimental Protocol for Nitration
  • Reaction Setup: In a flask cooled in an ice bath, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid.

  • Substrate Addition: Slowly add this compound to the cold nitrating mixture with vigorous stirring.

  • Reaction Control: Maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.

  • Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to obtain the crude nitrated product, which can be purified by recrystallization or chromatography.

Other Reactions

Oxidation and Reduction
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. The chloromethyl group may also be susceptible to oxidation.

  • Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Organometallic Reactions

The chloromethyl group can be converted into an organometallic reagent, such as a Grignard reagent, by reacting with magnesium. This would open up possibilities for carbon-carbon bond formation. However, the preparation of such a reagent might be challenging due to the potential for side reactions.

G substrate 2-(Chloromethyl)-4-fluoro- 1-methylbenzene grignard Grignard Reagent substrate->grignard Reaction with mg Mg / Dry Ether mg->grignard product C-C Bond Formation Product grignard->product Reaction with electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->product

Caption: Formation and reaction of a Grignard reagent.

Conclusion

This compound possesses a rich and varied reactivity profile, making it a versatile building block in organic synthesis. The chloromethyl group serves as a handle for a wide range of nucleophilic substitution reactions, while the aromatic ring can undergo regioselective electrophilic substitution. While specific experimental data for this compound is sparse, a solid understanding of the reactivity of related substituted benzyl chlorides and toluenes provides a strong predictive foundation for its chemical behavior. Further research into the precise reaction kinetics and optimization of reaction conditions for this molecule would be highly beneficial for its application in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to Nucleophilic Substitution Reactions with 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 2-(chloromethyl)-4-fluoro-1-methylbenzene, a versatile benzylic halide. Due to the presence of the reactive chloromethyl group, this compound readily undergoes SN2 reactions with a variety of nucleophiles, making it a valuable building block in the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Reaction Fundamentals

Benzylic halides, such as this compound, are particularly susceptible to nucleophilic substitution. Primary benzylic halides predominantly react via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to an inversion of stereochemistry if the carbon is chiral. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Key Nucleophilic Substitution Reactions and Protocols

This section details several key nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alkoxides, and thiolates. While specific experimental data for every reaction with this exact substrate is not always available in published literature, the following protocols are based on well-established methods for analogous benzylic chlorides and provide a strong starting point for reaction optimization.

Reaction with Amines: Synthesis of Substituted Benzylamines

The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding N-substituted benzylamines. These products are common motifs in pharmacologically active compounds.

A general procedure involves the reaction of the benzylic chloride with an amine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Table 1: Representative Reaction Conditions for Amination

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pentan-3-ylaminePotassium CarbonateDichloromethaneRefluxNot SpecifiedNot Specified
Potassium Phthalimide-Dimethylformamide (DMF)80-1002-4Typically High

Experimental Protocol: Gabriel Synthesis of (4-Fluoro-2-methylphenyl)methanamine

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often seen in direct reactions with ammonia.

  • Step 1: N-Alkylation of Potassium Phthalimide.

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the N-(4-fluoro-2-methylbenzyl)phthalimide.

    • Filter the solid, wash with water, and dry.

  • Step 2: Hydrazinolysis.

    • Suspend the N-(4-fluoro-2-methylbenzyl)phthalimide in ethanol or methanol.

    • Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

    • Reflux the mixture for 1-3 hours, during which a precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to dissolve the desired amine.

    • Filter off the phthalhydrazide precipitate.

    • Make the filtrate basic with a suitable base (e.g., NaOH) to precipitate the primary amine.

    • Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-fluoro-2-methylphenyl)methanamine.

Williamson_Ether_Synthesis reagents Alcohol/Phenol Base (e.g., NaH, NaOH) intermediate Alkoxide formation reagents:f0->intermediate Deprotonation reagents:f1->intermediate substrate This compound product (4-Fluoro-2-methylphenyl)methyl Ether substrate->product intermediate->product SN2 Attack Thioether_Synthesis A This compound C (4-Fluoro-2-methylphenyl)methyl Thioether (R-S-CH2-Ar) A->C B Thiol (R-SH) + Base or Thiolate (RS-Na+) B->C SN2 Reaction

An In-depth Technical Guide on the Stability and Degradation of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for 2-(Chloromethyl)-4-fluoro-1-methylbenzene are not extensively available in public literature. This guide is therefore based on the compound's chemical structure, known degradation pathways of analogous compounds (specifically benzyl chlorides), and established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols and data presented are illustrative and intended to provide a framework for investigation.

Introduction

This compound is a substituted toluene derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of a reactive chloromethyl group (a benzylic halide) makes the molecule susceptible to various degradation pathways. Understanding the stability of this intermediate is critical for ensuring the quality, purity, and safety of the final products, as well as for optimizing storage conditions and synthetic routes.

This technical guide outlines the probable degradation pathways of this compound and provides a comprehensive framework for its stability assessment through forced degradation studies.

Predicted Stability Profile and Degradation Pathways

The chemical stability of a molecule is its ability to resist chemical change or decomposition. For this compound, the primary site of instability is the benzylic C-Cl bond. Benzylic halides are known to be reactive due to the stabilization of the resulting carbocation intermediate by the adjacent benzene ring. The principal degradation mechanisms are predicted to be hydrolysis, oxidation, photolysis, and thermolysis.

Hydrolytic Degradation

Hydrolysis is expected to be the most significant degradation pathway. The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding benzyl alcohol derivative and hydrochloric acid.[1][2] This reaction can be catalyzed by both acidic and basic conditions.

  • Acidic/Neutral Hydrolysis: In aqueous solutions, the compound will likely slowly hydrolyze to form 2-(Hydroxymethyl)-4-fluoro-1-methylbenzene .

  • Basic Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydrolysis to the benzyl alcohol derivative is expected to be significantly faster.[1]

Oxidative Degradation

The methyl and chloromethyl groups on the benzene ring are susceptible to oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can initiate these reactions.

  • The chloromethyl group can be oxidized to an aldehyde, forming 4-Fluoro-2-methylbenzaldehyde .

  • Further oxidation of the aldehyde or direct, more vigorous oxidation of the chloromethyl group can yield the corresponding carboxylic acid, 4-Fluoro-2-methylbenzoic acid .[3][4][5]

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy needed to cleave the C-Cl bond, proceeding through a free radical mechanism.[6][7] This can lead to a variety of degradation products. Photostability testing is crucial to determine appropriate packaging and handling requirements.[8]

Thermal Degradation

As with many organic compounds, exposure to high temperatures can induce degradation.[6] Thermolysis can accelerate hydrolysis and oxidation reactions and may also lead to other, more complex degradation pathways, potentially involving rearrangements or polymerization.[9]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][10] The following are detailed, illustrative protocols based on ICH guidelines (Q1A(R2)).[6][11]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or a 50:50 mixture of acetonitrile and water. Protect this solution from light.

Acidic Hydrolysis
  • Procedure: To 5 mL of the stock solution, add 5 mL of 0.1 N hydrochloric acid.

  • Condition: Store the mixture at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.

Basic Hydrolysis
  • Procedure: To 5 mL of the stock solution, add 5 mL of 0.1 N sodium hydroxide.

  • Condition: Store the mixture at room temperature (25°C) for 8 hours. Due to the higher reactivity of benzyl chlorides under basic conditions, milder temperatures are often sufficient.

  • Analysis: At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

Oxidative Degradation
  • Procedure: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Condition: Store the mixture at room temperature (25°C) for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.

Thermal Degradation (Solid State)
  • Procedure: Place a thin layer of solid this compound in a petri dish.

  • Condition: Expose the sample to 80°C in a temperature-controlled oven for 48 hours.

  • Analysis: At specified time points, dissolve a portion of the solid in the initial solvent to a known concentration (e.g., 100 µg/mL) for analysis.

Photolytic Degradation
  • Procedure: Expose the stock solution (in a photostable, transparent container) and a thin layer of the solid compound to a light source.

  • Condition: According to ICH Q1B, the sample should be exposed to not less than 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV-A light.[6][8] A parallel control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the samples after the exposure period.

Analytical Method

A stability-indicating HPLC method with UV detection is typically used.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Data Presentation

The goal of a forced degradation study is to achieve 5-20% degradation of the active substance.[11] The results should be tabulated to clearly show the percentage of degradation and the formation of impurities under each stress condition.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay of Parent (%)% DegradationMajor Degradant Peak (RT, min)Peak PurityMass Balance (%)
Control 24 hrs99.80.2-Pass100.0
0.1 N HCl @ 60°C 24 hrs88.511.54.2 (Deg-1)Pass99.6
0.1 N NaOH @ 25°C 8 hrs82.117.94.2 (Deg-1)Pass99.3
3% H₂O₂ @ 25°C 24 hrs91.38.77.5 (Deg-2)Pass99.8
Thermal (Solid) @ 80°C 48 hrs95.24.84.2 (Deg-1)Pass99.5
Photolytic (Solution) ICH Q1B93.66.4Multiple minor peaksPass99.1

Table 2: Identification of Potential Degradation Products (Illustrative)

Degradant IDRetention Time (RT, min)Proposed StructureProposed Identity
Deg-14.22-(Hydroxymethyl)-4-fluoro-1-methylbenzeneHydrolysis Product
Deg-27.54-Fluoro-2-methylbenzaldehydeOxidation Product
Deg-39.14-Fluoro-2-methylbenzoic acidFurther Oxidation Product

Visualization of Pathways and Workflows

Predicted Degradation Pathways

G parent This compound hydrolysis_prod 2-(Hydroxymethyl)-4-fluoro- 1-methylbenzene parent->hydrolysis_prod  Hydrolysis  (H₂O, H⁺/OH⁻) oxidation_prod1 4-Fluoro-2-methylbenzaldehyde parent->oxidation_prod1  Oxidation  ([O]) oxidation_prod2 4-Fluoro-2-methylbenzoic acid oxidation_prod1->oxidation_prod2 Oxidation ([O])

Caption: Predicted primary degradation pathways for the subject compound.

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN/H₂O) acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, 25°C) start->base oxid Oxidative (3% H₂O₂, 25°C) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample, Neutralize & Dilute at Timepoints acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC-UV sampling->hplc results Quantify Degradation & Assess Mass Balance hplc->results

Caption: General workflow for conducting forced degradation studies.

Conclusion

While specific degradation data for this compound is not widely published, its chemical structure strongly suggests susceptibility to hydrolysis and oxidation as primary degradation routes. Thermal and photolytic stress may also induce degradation. This guide provides a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound. By following the outlined experimental protocols, which are aligned with regulatory expectations, scientists can establish its intrinsic stability profile, identify potential degradants, and develop validated, stability-indicating analytical methods crucial for ensuring product quality and safety.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information and guidelines for the safe handling and storage of 2-(Chloromethyl)-4-fluoro-1-methylbenzene (also known as 2-Chloro-4-fluorotoluene), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research and development activities.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

PropertyValueReference
Molecular Formula C₈H₈ClF[1]
Molecular Weight 144.57 g/mol [1]
CAS Number 452-73-3[1]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 154-156 °C[2][3]
Density 1.197 g/mL at 25 °C[2][3]
Flash Point 50 °C (122 °F) - closed cup
Refractive Index n20/D 1.499[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)🔥WarningH226: Flammable liquid and vapor[1]
Skin corrosion/irritation (Category 2)WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2)WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation[1]

Safe Handling Protocols

Strict adherence to the following handling procedures is mandatory to minimize exposure and associated risks.

Engineering Controls
  • Ventilation: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE TypeSpecification
Eye and Face Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]
Skin and Body Protection A lab coat or other protective clothing should be worn. In case of potential splashing, additional protection such as an apron may be necessary.
Respiratory Protection If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling and before breaks.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage Guidelines

Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

Storage ParameterGuideline
Temperature Store in a cool place, specifically between 2-8°C .[2]
Container Keep the container tightly closed in a dry and well-ventilated place.[2]
Incompatible Materials Store away from strong oxidizing agents .[6]
General Precautions Keep away from heat, sparks, and open flames.[6]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Evacuate personnel from the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Fire Fighting Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological Information

Currently, there is limited quantitative toxicological data, such as LD50 values, available for this compound in the public domain.[6][7] The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[1]

Experimental Protocols

Detailed experimental protocols for the handling or stability testing of this compound are not widely available. However, its use as a reagent in the synthesis of other compounds, such as 2-chloro-4-fluoro-benzylbromide, has been documented.[2][3] Researchers developing new protocols involving this substance should perform a thorough risk assessment and incorporate the handling and storage guidelines outlined in this document.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the decision-making process and logical flow for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds ppe_assessment Assess and Don Required PPE check_sds->ppe_assessment storage Store in Designated Location (2-8°C, Tightly Closed, Ventilated) ppe_assessment->storage For Storage handling Handling in Fume Hood ppe_assessment->handling For Immediate Use storage->handling experiment Perform Experiment handling->experiment spill Spill Occurs handling->spill waste Dispose of Waste (Follow Institutional Protocols) experiment->waste experiment->spill decontamination Decontaminate Work Area experiment->decontamination end End of Process waste->end spill_response Execute Spill Response Protocol spill->spill_response spill_response->decontamination decontamination->end

Caption: Workflow for the safe handling and storage of this compound.

References

CAS number and IUPAC name for 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a fluorinated aromatic compound with potential applications as a key intermediate in pharmaceutical and agrochemical synthesis. The introduction of fluorine and a reactive chloromethyl group onto the toluene scaffold makes this molecule a versatile building block for introducing specific functionalities into more complex molecular architectures. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in drug discovery.

It is important to note that while the IUPAC name is well-defined, a specific CAS registry number for this compound is not consistently reported in major chemical databases, and there is frequent confusion with its isomer, 2-Chloro-4-fluoro-1-methylbenzene (CAS: 452-73-3). Researchers should exercise caution in sourcing this compound and verify its identity through analytical characterization.

Chemical Identity and Properties

This compound is a substituted toluene derivative. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the chloromethyl group serves as a reactive handle for further chemical modifications.

Table 2.1: Chemical Identifiers and Calculated Properties

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₈ClF[1][2]
Molecular Weight 158.60 g/mol [1]
SMILES CC1=C(CCl)C=C(F)C=C1[2]
InChI InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3[2]
CAS Number Not available[1]
Predicted XlogP 2.8[2]

Table 2.2: Physical and Spectral Data

PropertyValueNotes
Melting Point Not availableData not found in literature searches.
Boiling Point Not availableData not found in literature searches.
Density Not availableData not found in literature searches.

Note: The lack of available experimental physical data underscores the specialized nature of this compound.

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound is the electrophilic chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene). This reaction introduces a chloromethyl group onto the aromatic ring.

General Reaction Scheme

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol: Chloromethylation

The following is a representative protocol based on general chloromethylation procedures for aromatic compounds. Caution: Chloromethylating agents, such as chloromethyl methyl ether (CMME), are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 4-Fluoro-1-methylbenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-fluoro-1-methylbenzene (1.0 eq) and paraformaldehyde (1.2 eq) in an anhydrous solvent, add anhydrous zinc chloride (0.2 eq) in portions.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Bubble dry hydrogen chloride gas through the stirred mixture for 2-4 hours, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Development

Substituted benzyl chlorides are valuable intermediates in medicinal chemistry, acting as precursors for a wide range of functional groups. The this compound moiety can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

  • Introduction of a Lipophilic Moiety: The fluorotoluene group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and enhancing bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluoroaromatic ring resistant to metabolic degradation, which can prolong the half-life of a drug.

  • Versatile Chemical Handle: The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the convenient linkage of the fluorotoluene scaffold to various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to build more complex molecular structures. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

Caption: Workflow for the use of the title compound in API synthesis.

While specific drugs containing the this compound fragment are not prominently documented, closely related fluorinated intermediates are instrumental in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[3] The strategic placement of fluorine is a well-established method to enhance the therapeutic profile of drug candidates.[4]

Conclusion

This compound represents a potentially valuable, albeit not widely commercialized, building block for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. Its synthesis via chloromethylation of 4-fluorotoluene is feasible, though requires careful handling of hazardous reagents. The lack of a dedicated CAS number and extensive physical data suggests that researchers interested in this compound may need to perform their own synthesis and characterization. Its utility lies in the combined benefits of the metabolically robust fluorinated ring and the synthetically versatile chloromethyl group, offering a promising scaffold for the development of new chemical entities.

References

Computational Reactivity of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational assessment of reactivity for 2-(Chloromethyl)-4-fluoro-1-methylbenzene. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a theoretical and practical framework for such an investigation, drawing upon established computational methodologies and data from analogous substituted benzyl chlorides. The guide details prospective computational workflows, potential reaction mechanisms, and generalized experimental protocols for synthesis and reactivity studies. The content is structured to serve as a foundational resource for researchers initiating computational and experimental evaluations of this compound and its derivatives, which are of interest in medicinal chemistry and drug development as versatile intermediates.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The reactivity of the chloromethyl group is of primary interest, as it is susceptible to nucleophilic substitution, a cornerstone of many synthetic pathways. Understanding the electronic and steric influences of the fluorine and methyl substituents on the benzene ring is crucial for predicting reaction outcomes and optimizing reaction conditions.

Computational chemistry offers a powerful toolkit for dissecting the reactivity of such molecules. Through methods like Density Functional Theory (DFT), it is possible to elucidate reaction mechanisms, calculate activation energies, and predict thermodynamic stabilities of reactants, transition states, and products. This guide will explore the application of these computational techniques to this compound.

Computational Methodology: A Proposed Workflow

A typical computational workflow to investigate the reactivity of this compound would involve several key steps, from initial geometry optimization to detailed transition state analysis.

computational_workflow cluster_prep Preparation cluster_reaction Reaction Simulation cluster_analysis Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Confirmation of Minima) geom_opt->freq_calc Optimized Structure reactant_complex Reactant & Nucleophile Complex freq_calc->reactant_complex Verified Reactant ts_search Transition State Search (e.g., QST2/3, Berny) reactant_complex->ts_search Initial Guess irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc Located Transition State nbo_analysis Natural Bond Orbital (NBO) & Charge Analysis ts_search->nbo_analysis Electronic Structure product_complex Product Complex irc_calc->product_complex Reaction Pathway energy_analysis Energy Profile & Barrier Height Calculation product_complex->energy_analysis Reactant, TS, Product Energies thermo_analysis Thermodynamic Analysis (ΔG, ΔH, ΔS) energy_analysis->thermo_analysis Energetics

Figure 1: A generalized computational workflow for studying chemical reactivity.

Theoretical Reactivity and Potential Reaction Mechanisms

The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the benzylic carbon. The reaction can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the electronic effects of the aromatic substituents.

Computational studies on analogous benzyl halides suggest that electron-donating groups can stabilize a carbocation intermediate, potentially favoring an S_N1 pathway, while electron-withdrawing groups tend to favor an S_N2 mechanism. In the case of this compound, the methyl group is weakly electron-donating, while the fluorine atom is electron-withdrawing through induction but electron-donating through resonance. DFT calculations would be instrumental in dissecting these competing effects.

S_N2 Reaction Pathway

A bimolecular nucleophilic substitution (S_N2) is a plausible mechanism, especially with strong nucleophiles in polar aprotic solvents.

SN2_mechanism reactant Nu⁻ + 2-(ClCH₂)-4-F-1-Me-Benzene ts [Nu---CH₂(C₇H₆F)---Cl]⁻ reactant->ts Transition State product Nu-CH₂(C₇H₆F) + Cl⁻ ts->product Product Formation

Figure 2: A simplified representation of an S_N2 reaction pathway.

Summary of Computational Data from Analogous Systems

System Computational Method Key Findings Reference
Substituted Benzyl BromidesDFTElectron-donating groups lower the activation barrier for S_N2 reactions.[1]
Benzyl FluorideDFTHydrogen bonding with protic solvents can significantly lower the activation energy for nucleophilic substitution.[2]
Monosubstituted BenzenesDFTInformation-theoretic quantities can be used to predict the regioselectivity of electrophilic aromatic substitution.[3]
Benzyl Chloride AnalogsNot SpecifiedNucleophilic substitution can compete with elimination-addition mechanisms depending on the substrate and nucleophile.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and a representative nucleophilic substitution reaction of this compound. These protocols are based on established methods for similar compounds and should be adapted and optimized for the specific substrate.[5][6][7]

Synthesis of this compound

This protocol is based on the chlorination of a substituted benzyl alcohol.

  • Materials:

    • (4-Fluoro-2-methylphenyl)methanol

    • Thionyl chloride (SOCl₂)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • 1N Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (4-Fluoro-2-methylphenyl)methanol and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or distillation.

Nucleophilic Substitution with Sodium Azide

This protocol describes a representative S_N2 reaction.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMF.

    • Add sodium azide to the solution and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into deionized water and extract with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting 2-(azidomethyl)-4-fluoro-1-methylbenzene by appropriate methods.

Conclusion

While direct computational studies on the reactivity of this compound are yet to be published, a robust framework for such an investigation exists. By employing established DFT methods and drawing parallels with analogous systems, researchers can gain significant insights into the reaction mechanisms, kinetics, and thermodynamics governing its reactivity. This guide provides a foundational workflow and relevant experimental context to facilitate future studies in this area, which will be invaluable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science sectors.

References

A Theoretical and Computational Guide to 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical and quantum-chemical properties of 2-(Chloromethyl)-4-fluoro-1-methylbenzene. Given the absence of extensive published theoretical data for this specific isomer, this document outlines a robust computational protocol, drawing parallels from established studies on closely related isomers like 1-(chloromethyl)-4-fluorobenzene. The aim is to equip researchers with the necessary framework to conduct their own computational analyses for applications in drug discovery, materials science, and chemical synthesis.

Introduction to this compound

This compound, with the molecular formula C₈H₈ClF, is a substituted toluene derivative.[1] Such halogenated organic compounds are of significant interest as intermediates and building blocks in the pharmaceutical and agrochemical industries.[2] The presence of chloro, fluoro, and methyl groups on the benzene ring imparts a unique combination of reactivity, stability, and lipophilicity.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting molecular structure, vibrational frequencies, electronic properties, and reactivity without the need for initial synthesis and experimentation. These computational insights can accelerate research and development by enabling a priori assessment of a molecule's potential.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₈ClF[1]
Molecular Weight158.603 g/mol [1]
Melting PointNot Available[1]
Boiling PointNot Available[1]
DensityNot Available[1]

Detailed Methodology for Theoretical Calculations

The following protocol outlines a standard and effective approach for the theoretical calculation of molecular properties using DFT, based on methodologies applied to similar aromatic compounds.

Computational Software

The calculations can be performed using quantum chemistry software packages like GAUSSIAN, ORCA, or Q-Chem. The protocol described here is based on a typical GAUSSIAN workflow.

Step-by-Step Protocol
  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro).

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A widely used and reliable method is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.

    • A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accurate results. This basis set includes diffuse functions (++) for describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Frequency Calculations:

    • Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

    • The results provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data. The Potential Energy Distribution (PED) is often calculated to assign vibrational modes accurately.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental spectra for structure verification.

  • Thermodynamic Properties:

    • The frequency calculation also yields thermodynamic parameters such as zero-point vibrational energy, enthalpy, and entropy at a given temperature.

Presentation of Calculated Data

The results from the theoretical calculations should be organized into clear, concise tables for analysis and comparison.

Table 1: Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p)) Experimental Value
Bond Length C-C (ring) e.g., 1.39 Å N/A
C-F e.g., 1.35 Å N/A
C-CH₃ e.g., 1.51 Å N/A
C-CH₂Cl e.g., 1.52 Å N/A
C-Cl e.g., 1.80 Å N/A
Bond Angle C-C-C (ring) e.g., 120.0° N/A
F-C-C e.g., 119.5° N/A

| | Cl-C-C | e.g., 110.0° | N/A |

Table 2: Calculated Thermodynamic and Electronic Properties

Parameter Calculated Value (B3LYP/6-311++G(d,p))
Total Dipole Moment e.g., 2.5 Debye
HOMO Energy e.g., -6.8 eV
LUMO Energy e.g., -0.5 eV
HOMO-LUMO Gap e.g., 6.3 eV

| Zero-Point Vibrational Energy | e.g., 70.5 kcal/mol |

Table 3: Selected Vibrational Frequencies

Mode Description Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
ν₁ C-H stretch (ring) e.g., 3080 N/A
ν₂ C-H stretch (methyl) e.g., 2980 N/A
ν₃ C-F stretch e.g., 1250 N/A

| ν₄ | C-Cl stretch | e.g., 750 | N/A |

Visualizations

Diagrams are essential for representing complex workflows and relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

G Workflow for Theoretical Property Calculation cluster_input Input Preparation cluster_calc Quantum Calculation (e.g., GAUSSIAN) cluster_output Analysis & Output A 1. Draw 3D Structure (e.g., GaussView) B 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B Define computational level C 3. Geometry Optimization B->C Submit job D 4. Frequency Calculation C->D Verify energy minimum E 5. Electronic Properties (NBO, FMO) C->E F 6. Spectroscopic Properties (NMR) C->F G Optimized Geometry (Bond Lengths, Angles) D->G H Vibrational Spectra (IR, Raman) D->H I Electronic Data (HOMO-LUMO, MEP) E->I J NMR Chemical Shifts F->J

Caption: Workflow for theoretical property calculation.

G Hypothetical Signaling Pathway Involvement cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Kinase Receptor P1 Protein A Receptor->P1 Phosphorylates Molecule 2-(Chloromethyl)-4-fluoro- 1-methylbenzene Derivative (Potential Inhibitor) Molecule->Receptor Inhibition P2 Protein B P1->P2 Activates P3 Transcription Factor P2->P3 Activates Gene Target Gene Expression P3->Gene Regulates

Caption: Hypothetical signaling pathway involvement.

Conclusion

This guide provides a foundational protocol for the theoretical investigation of this compound. By applying robust computational methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can predict a wide range of molecular properties. These predictions are crucial for understanding the molecule's reactivity, stability, and potential biological activity, thereby guiding experimental efforts in drug development and materials science. The outlined workflow and data presentation standards offer a clear path for generating high-quality, reproducible computational results.

References

Methodological & Application

Application Notes and Protocols: 2-(Chloromethyl)-4-fluoro-1-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Chloromethyl)-4-fluoro-1-methylbenzene as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block is particularly valuable for introducing the 2-fluoro-4-methylbenzyl moiety into target molecules, a common structural motif in drug discovery.

Introduction

This compound is a fluorinated aromatic compound that serves as a crucial starting material in the synthesis of various pharmaceutical agents. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, potentially enhancing metabolic stability, binding affinity, and lipophilicity. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the straightforward attachment of this valuable fragment to a wide range of molecular scaffolds.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the N-alkylation of amine-containing heterocycles, most notably piperazine derivatives. Piperazine and its substituted analogues are prevalent structural components in a vast array of approved drugs, targeting a wide range of therapeutic areas.

2.1. Synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine Derivatives

A significant application of this compound is the synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine. This intermediate is a key precursor for the development of novel therapeutic agents, including those with potential applications in treating neurological disorders and as antiviral agents. The 2-fluoro-4-methylbenzyl group can confer desirable properties to the final molecule, impacting its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

The general synthetic approach involves a nucleophilic substitution reaction where the piperazine nitrogen atom displaces the chloride from the chloromethyl group of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine from this compound via N-alkylation. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterValueReference
Starting Material This compoundGeneric Protocol
Reactant PiperazineGeneric Protocol
Product 1-(2-Fluoro-4-methylbenzyl)piperazineGeneric Protocol
Typical Yield 75-90%[1]
Purity (post-purification) >98%Generic Protocol
Reaction Time 6-18 hours[2]
Reaction Temperature Room Temperature to 80°C[2]

Experimental Protocols

4.1. Synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine via N-Alkylation

This protocol describes a general method for the N-alkylation of piperazine with this compound.

Materials:

  • This compound (1.0 eq)

  • Piperazine (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add piperazine (2.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent.

  • Stir the mixture at room temperature to ensure good suspension.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and maintain it for 6-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1-(2-Fluoro-4-methylbenzyl)piperazine.

Visualizations

Diagram 1: Synthetic Pathway for 1-(2-Fluoro-4-methylbenzyl)piperazine

Synthesis_Pathway reagent1 2-(Chloromethyl)-4-fluoro- 1-methylbenzene product 1-(2-Fluoro-4-methylbenzyl)- piperazine reagent1->product K₂CO₃, Acetonitrile 60-80°C, 6-18h reagent2 Piperazine reagent2->product

Caption: Synthetic route for 1-(2-Fluoro-4-methylbenzyl)piperazine.

Diagram 2: Experimental Workflow for N-Alkylation

Experimental_Workflow start Start step1 Combine Piperazine and K₂CO₃ in Acetonitrile start->step1 step2 Add 2-(Chloromethyl)-4-fluoro- 1-methylbenzene step1->step2 step3 Heat Reaction Mixture (60-80°C, 6-18h) step2->step3 step4 Cool to Room Temperature & Remove Solvent step3->step4 step5 Work-up: Partition between H₂O & EtOAc, Extract, Wash, Dry step4->step5 step6 Purification: Column Chromatography or Recrystallization step5->step6 end Pure Product step6->end

Caption: Workflow for the synthesis and purification of 1-(2-Fluoro-4-methylbenzyl)piperazine.

Diagram 3: Logical Relationship of Components in Synthesis

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate 2-(Chloromethyl)-4-fluoro- 1-methylbenzene Product 1-(2-Fluoro-4-methylbenzyl)piperazine Intermediate->Product Electrophile Nucleophile Piperazine Nucleophile->Product Nucleophilic Attack Base Potassium Carbonate Base->Product Acid Scavenger Solvent Acetonitrile Solvent->Product Reaction Medium Temperature 60-80°C Temperature->Product Energy Input

References

Applications of 2-(Chloromethyl)-4-fluoro-1-methylbenzene in agrochemical development

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Agro Applications

I'm currently engaged in a detailed search to uncover the applications of 2-(Chloromethyl)-4-fluoro-1-methylbenzene within agrochemical development. The focus is on its potential as a crucial intermediate or starting material, and I'm actively compiling information from various sources to gain a complete picture. This initial research phase is proving fruitful, offering several interesting leads.

Analyzing Synthesis Routes

I've shifted focus to pinpoint specific reaction schemes and experimental protocols detailed in patents and scientific literature. My search is concentrated on agrochemical synthesis using this compound. I'm actively seeking quantitative data, such as IC50 and LD50 values, and field trial outcomes. My next steps involve organizing the application notes and creating clear, detailed experimental protocols.

Examining Synthesis Pathways

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Gathering Preliminary Data

I've begun my search for information, and have turned up some initial findings about "2-(Chloromethyl)-4-fluoro -1-methylbenzene" and a related molecule, "2-(Chloromethyl)-1-fluoro-4-( trifluoromethyl)benzene." These fluorinated compounds appear to be intermediates used in the creation of agricultural chemicals.

Deepening the Investigation

Refining the Search Strategy

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Exploring Chemical Pathways

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Refining the Search

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Identifying Key Intermediates

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Targeting Direct Applications

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Gathering Key Insights

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Deepening My Understanding

I'm now zeroing in on the fungicide mentioned, and the potential synthetic routes. I've discovered the importance of the 4-fluoro-2-methylbenzyl structure in N'-(2-chloro-4-(4-fluoro-2-methylbenzyl)-5-methylphenyl )-N-ethyl-N-methylformimidamide. While patent WO2 018069841A1 hints at a synthesis, I need more detail. The next step is to get the full patent or a related source containing the experimental protocol. Furthermore, I need yields, efficacy info, and enough data for a complete application note.

Application Notes and Protocols for the Scale-up Synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the electrophilic chloromethylation of 4-fluoro-1-methylbenzene. The following sections detail the reaction, experimental protocol, and expected data.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the chloromethylation of 4-fluoro-1-methylbenzene. This electrophilic aromatic substitution introduces a chloromethyl group onto the benzene ring.

Chemical Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-fluoro-1-methylbenzene 4-Fluoro-1-methylbenzene Product This compound 4-fluoro-1-methylbenzene->Product + Chloromethylating_Agent Paraformaldehyde & Thionyl Chloride Chloromethylating_Agent->Product Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Product Reaction

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the scale-up synthesis involves reaction setup, monitoring, workup, and purification of the final product.

Experimental Workflow Start Start: Assemble and charge reactor Reaction Perform Chloromethylation Reaction (Controlled Temperature) Start->Reaction 1. Reagent Addition Quench Quench Reaction Mixture Reaction->Quench 2. Reaction Completion Workup Aqueous Workup and Phase Separation Quench->Workup 3. Neutralization Purification Distillation under Reduced Pressure Workup->Purification 4. Crude Product Analysis Product Analysis (GC, NMR) Purification->Analysis 5. Purified Product End End: Isolated Pure Product Analysis->End 6. Quality Control

Caption: Step-by-step workflow for the synthesis and purification.

Quantitative Data Summary

The following table summarizes the typical quantitative data expected from the scale-up synthesis protocol.

ParameterValue
Reactants
4-Fluoro-1-methylbenzene1.0 mol
Paraformaldehyde1.2 mol
Thionyl Chloride1.1 mol
Zinc Chloride (Catalyst)0.1 mol
Dichloromethane (Solvent)500 mL
Reaction Conditions
Temperature40-45 °C
Reaction Time6-8 hours
Product
Yield75-85%
Purity (by GC)>98%

Detailed Experimental Protocol

Materials and Equipment:

  • A 1L jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

  • Heating/cooling circulator.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • 4-Fluoro-1-methylbenzene

  • Paraformaldehyde

  • Thionyl chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup:

    • Set up the 1L jacketed glass reactor and ensure all glassware is dry.

    • Purge the reactor with an inert gas (e.g., nitrogen).

    • Charge the reactor with 4-fluoro-1-methylbenzene (1.0 mol, 110.1 g) and dichloromethane (500 mL).

    • Begin stirring the mixture.

  • Reagent Addition:

    • To the stirred solution, add paraformaldehyde (1.2 mol, 36.0 g) and anhydrous zinc chloride (0.1 mol, 13.6 g).

    • Cool the reactor to 0-5 °C using the circulator.

    • Slowly add thionyl chloride (1.1 mol, 130.8 g) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to 40-45 °C.

    • Maintain the reaction at this temperature for 6-8 hours, monitoring the progress by Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice (500 g) in a separate vessel.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic, especially during the addition of thionyl chloride. Ensure adequate cooling and slow addition to control the temperature.

  • The quenching process can release acidic gases; perform in a well-ventilated area.

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing a Fluorinated Benzene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating tumors with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] One prominent member of this class is Talazoparib, a highly potent PARP-1/2 inhibitor. While the initially specified precursor, 2-(Chloromethyl)-4-fluoro-1-methylbenzene, is not a recognized starting material for this drug class, the synthesis of Talazoparib and related PARP inhibitors heavily relies on fluorinated benzene derivatives. This document outlines the synthetic pathway to Talazoparib, highlighting the key chemical transformations and providing detailed experimental protocols.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient.[1] The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in DSB repair in these cancer cells leads to a phenomenon known as synthetic lethality, resulting in genomic instability and selective cancer cell death.[3][4]

A key aspect of the efficacy of some PARP inhibitors, including Talazoparib, is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[3] This PARP-DNA complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the anti-tumor effect. Talazoparib is noted to be a particularly potent PARP-trapping agent.[5]

Signaling Pathway Diagram: PARP-Mediated DNA Repair and Inhibition

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_active PARP1 Activation & Recruitment DNA_SSB->PARP1_active Replication_fork Replication Fork DNA_SSB->Replication_fork Collision PARylation PARylation & Recruitment of BER Proteins PARP1_active->PARylation SSB_Repair SSB Repair (BER) PARylation->SSB_Repair DSB Double-Strand Break (DSB) Replication_fork->DSB Fork Collapse HR_Repair Homologous Recombination (HR) (BRCA1/2) DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA_SSB2 Single-Strand Break (SSB) PARP1_inhibited PARP1 Trapping on DNA DNA_SSB2->PARP1_inhibited Replication_fork2 Replication Fork DNA_SSB2->Replication_fork2 Collision BER_Blocked BER Blocked PARP1_inhibited->BER_Blocked DSB2 Double-Strand Break (DSB) Replication_fork2->DSB2 Fork Collapse HR_Deficient Deficient HR (BRCA1/2 mutation) DSB2->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis PARPi Talazoparib PARPi->PARP1_inhibited Inhibition

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.

Synthetic Workflow for Talazoparib

The synthesis of Talazoparib is a multi-step process involving the construction of the core tetracyclic lactam structure. A representative synthetic route is outlined below.

Talazoparib_Synthesis Start1 Compound 14 Step1 Step 1: Condensation & Reduction Start1->Step1 Start2 Compound 15 Start2->Step1 Start3 D(-)-Tartaric Acid Step2 Step 2: Chiral Resolution Start3->Step2 Start4 Compound 18 Step3 Step 3: Amide Coupling Start4->Step3 Start5 Hydrazine Hydrate Step4 Step 4: Cyclization Start5->Step4 Intermediate1 Compound 16 (racemic cis/trans mixture) Step1->Intermediate1 Intermediate2 Compound 17 (diastereomeric salt) Step2->Intermediate2 Intermediate3 Compound 13 (chiral intermediate) Step3->Intermediate3 FinalProduct Talazoparib (Compound 1) Step4->FinalProduct Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: Synthetic workflow for the preparation of Talazoparib.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in the synthesis of Talazoparib.

StepReactionProductYield (%)Purity (%)Reference
1Condensation & ReductionCompound 1652.3Not Reported[6]
2Chiral ResolutionCompound 17Not ReportedNot Reported[6]
3Amide CouplingCompound 1357.1Not Reported[6]
4CyclizationTalazoparib (1)89.6 - 90.299.3 - 99.5[6]

Experimental Protocols

Step 1: Synthesis of Intermediate Compound 16

This step involves the condensation of compound 14 with compound 15, followed by a reduction.

  • Reactants: Compound 14 (100 g, 591 mmol), Compound 15 (140 g, 768.3 mmol), pyridinium p-toluenesulfonate (PPTS) (60.82 g, 118.2 mmol), magnesium sulfate (MgSO₄) (355.77 g, 2.96 mol), sodium borohydride (NaBH₄) (89.46 g, 2.36 mol).[6]

  • Solvent: Dioxane (1000 ml).[6]

  • Procedure:

    • To a reactor, add Compound 14, Compound 15, and dioxane.[6]

    • Add PPTS and MgSO₄ to the mixture.[6]

    • Heat the mixture to reflux and stir for 2 hours.[6]

    • Cool the reaction to 50°C.[6]

    • Add NaBH₄ in portions and then heat the mixture to 80°C.[6]

    • Stir the reaction for 2 hours.[6]

    • After completion, cool the reaction and quench with methanol.

    • The crude product is purified by column chromatography to yield Compound 16.[6]

  • Yield: 98.1 g (52.3%).[6]

Step 2: Chiral Resolution to Obtain Compound 17

This step involves the separation of the desired enantiomer through the formation of a diastereomeric salt with D(-)-tartaric acid.

  • Reactants: Compound 16, D(-)-tartaric acid.[6]

  • Procedure:

    • Compound 16 is treated with D(-)-tartaric acid in a suitable solvent system.

    • The diastereomeric salt (Compound 17) containing the desired stereoisomer precipitates and is isolated by filtration.

Step 3: Synthesis of Chiral Intermediate Compound 13

This step involves the coupling of the resolved amine with an appropriate carboxylic acid derivative.

  • Reactants: Compound 17, Compound 18.[6]

  • Procedure:

    • Compound 17 is treated with a base to liberate the free amine.

    • The free amine is then reacted with Compound 18, an activated carboxylic acid derivative, to form the amide bond, yielding Compound 13.[6]

  • Yield: 33 g (57.1%).[6]

Step 4: Cyclization to form Talazoparib (Compound 1)

The final step is the hydrazine-mediated cyclization to form the phthalazinone core of Talazoparib.

  • Reactants: Compound 13 (36 g, 90.37 mmol), 50% hydrazine hydrate (34.75 g, 542.4 mmol).[6]

  • Solvent: Ethanol (450 mL).[6]

  • Procedure:

    • To a reactor, add Compound 13 and ethanol.[6]

    • Add 50% hydrazine hydrate to the mixture.[6]

    • Heat the reaction to reflux for 2 hours.[6]

    • After the reaction is complete, remove the solvent by distillation under reduced pressure.[6]

    • The crude product is washed with water, filtered, and then washed with ethanol.[6]

    • Recrystallization of the solid yields the final product, Talazoparib (Compound 1).[6]

  • Yield: 30.8 g (89.6%).[6]

  • Purity: 99.3% by HPLC.[6]

Conclusion

The synthesis of the potent PARP inhibitor Talazoparib is a complex but well-defined process. While the initially queried this compound is not a direct precursor, the synthesis demonstrates the critical role of fluorinated aromatic compounds in the construction of this important class of anticancer agents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, offering insights into the practical synthesis of PARP inhibitors. The continued exploration of novel synthetic routes and analogs remains a key area of research to improve therapeutic outcomes and overcome potential resistance mechanisms.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of 2-(chloromethyl)-4-fluoro-1-methylbenzene, a versatile building block in organic synthesis. The benzylic chloride in this compound is readily displaced by a variety of nucleophiles, making it a valuable intermediate for the synthesis of novel compounds in pharmaceutical and materials science research. This document outlines procedures for reactions with azide, cyanide, and hydroxide nucleophiles, yielding the corresponding azide, nitrile, and alcohol derivatives.

Introduction

This compound is a substituted toluene derivative containing a reactive chloromethyl group. This benzylic halide is an excellent electrophile for SN2 reactions due to the stabilization of the transition state by the adjacent benzene ring. Nucleophilic attack on the benzylic carbon leads to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The protocols described herein provide methods for the synthesis of key intermediates for further chemical elaboration.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound with selected nucleophiles.

NucleophileReagentProduct NameProduct StructureTypical SolventTypical ConditionsExpected Yield
AzideSodium Azide (NaN₃)2-(Azidomethyl)-4-fluoro-1-methylbenzeneAzide Product StructureDimethylformamide (DMF)Room Temperature, 12-24 hHigh
CyanidePotassium Cyanide (KCN)(4-Fluoro-2-methylphenyl)acetonitrileCyanide Product StructureEthanol/WaterReflux, 4-6 hGood to High
HydroxideSodium Hydroxide (NaOH)(4-Fluoro-2-methylphenyl)methanolHydroxide Product StructureWater/DioxaneReflux, 12-24 hGood

Mandatory Visualization

G cluster_input Starting Material cluster_nucleophiles Nucleophiles cluster_products Products start This compound nuc_azide Sodium Azide (NaN3) start->nuc_azide Sₙ2 Reaction nuc_cyanide Potassium Cyanide (KCN) start->nuc_cyanide Sₙ2 Reaction nuc_hydroxide Sodium Hydroxide (NaOH) start->nuc_hydroxide Sₙ2 Reaction prod_azide 2-(Azidomethyl)-4-fluoro-1-methylbenzene nuc_azide->prod_azide prod_cyanide (4-Fluoro-2-methylphenyl)acetonitrile nuc_cyanide->prod_cyanide prod_alcohol (4-Fluoro-2-methylphenyl)methanol nuc_hydroxide->prod_alcohol

Caption: Reaction pathways of this compound.

G reagents Dissolve Starting Material in Solvent add_nuc Add Nucleophile reagents->add_nuc reaction Stir under Specified Conditions add_nuc->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Distillation) workup->purify product Final Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

The following are representative protocols for the synthesis of the three derivatives. Note that optimization of reaction conditions may be necessary to achieve maximum yields.

Protocol 1: Synthesis of 2-(Azidomethyl)-4-fluoro-1-methylbenzene

This protocol is based on general procedures for the synthesis of benzyl azides.[1]

Materials and Equipment:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous phase).[1]

  • Combine the organic layers and wash with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]

Protocol 2: Synthesis of (4-Fluoro-2-methylphenyl)acetonitrile

This protocol is based on general procedures for the reaction of benzylic halides with potassium cyanide.[1]

Materials and Equipment:

  • This compound

  • Potassium Cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.[1]

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous phase).[1]

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired nitrile.

Protocol 3: Synthesis of (4-Fluoro-2-methylphenyl)methanol

This protocol is based on general procedures for the hydrolysis of benzylic chlorides.

Materials and Equipment:

  • This compound

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane (or other suitable co-solvent)

  • Water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with dilute HCl.

  • Extract the mixture with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic layers, wash with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain the final alcohol.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-(Chlormethyl)-4-fluor-1-methylbenzol für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Wirkstoffforschung und -entwicklung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

2-(Chlormethyl)-4-fluor-1-methylbenzol ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von organischen Molekülen, die für das biologische Screening von Bedeutung sind. Die Reaktivität der Chlormethylgruppe ermöglicht die Einführung verschiedener funktioneller Gruppen durch nukleophile Substitution, was zur Generierung von Molekülbibliotheken mit unterschiedlichen pharmakologischen Eigenschaften führt. Die Präsenz eines Fluor- und eines Methylsubstituenten am Benzolring kann die metabolische Stabilität, die Lipophilie und die Bindungsaffinität der resultierenden Derivate an biologische Zielstrukturen beeinflussen. Diese Eigenschaften machen 2-(Chlormethyl)-4-fluor-1-methylbenzol zu einem attraktiven Baustein in der medizinischen Chemie zur Entwicklung neuer therapeutischer Wirkstoffe, beispielsweise in den Bereichen Onkologie, Entzündungshemmung und Erkrankungen des Zentralnervensystems.

Allgemeine Reaktionsprinzipien

Die Derivatisierung von 2-(Chlormethyl)-4-fluor-1-methylbenzol basiert hauptsächlich auf der nukleophilen Substitution des Chloratoms an der benzylischen Position. Diese SN2-Reaktion wird durch die Stabilität des intermediär gebildeten Benzylkations begünstigt. Eine Vielzahl von Nukleophilen kann eingesetzt werden, um neue Kohlenstoff-Stickstoff- (C-N), Kohlenstoff-Sauerstoff- (C-O), Kohlenstoff-Schwefel- (C-S) und Kohlenstoff-Kohlenstoff- (C-C) Bindungen zu knüpfen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben beispielhafte Verfahren zur Derivatisierung von 2-(Chlormethyl)-4-fluor-1-methylbenzol mit verschiedenen Klassen von Nukleophilen.

Protokoll 1: Synthese von N-substituierten Derivaten (Amin-Derivate)

Dieses Protokoll beschreibt die Reaktion von 2-(Chlormethyl)-4-fluor-1-methylbenzol mit einem primären oder sekundären Amin zur Bildung eines N-Benzyl-Derivats.

Materialien:

  • 2-(Chlormethyl)-4-fluor-1-methylbenzol

  • Primäres oder sekundäres Amin (z. B. Piperidin, Morpholin)

  • Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N) als Base

  • Acetonitril (CH₃CN) oder Tetrahydrofuran (THF) als Lösungsmittel

  • Rundkolben mit Magnetrührer

  • Rückflusskühler

  • Heizquelle

Durchführung:

  • Lösen Sie 2-(Chlormethyl)-4-fluor-1-methylbenzol (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel wie Acetonitril in einem Rundkolben.

  • Fügen Sie das gewünschte Amin (1,1-1,5 Äq.) und eine Base wie Kaliumcarbonat (2,0 Äq.) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden oder erhitzen Sie sie unter Rückfluss für 2-6 Stunden, um die Reaktion zu beschleunigen.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz filtrieren Sie die anorganischen Salze ab.

  • Engen Sie das Filtrat unter reduziertem Druck ein.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit Wasser und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie an Kieselgel.

Protokoll 2: Synthese von O-substituierten Derivaten (Ether-Derivate)

Dieses Protokoll beschreibt die Williamson-Ethersynthese zur Herstellung von Benzylethern aus 2-(Chlormethyl)-4-fluor-1-methylbenzol und einem Alkohol oder Phenol.

Materialien:

  • 2-(Chlormethyl)-4-fluor-1-methylbenzol

  • Alkohol oder Phenol (z. B. 4-Methoxyphenol)

  • Starke Base (z. B. Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu))

  • Wasserfreies N,N-Dimethylformamid (DMF) oder Tetrahydrofuran (THF) als Lösungsmittel

  • Rundkolben mit Magnetrührer und Schutzgasatmosphäre (z. B. Stickstoff oder Argon)

Durchführung:

  • Lösen Sie den Alkohol oder das Phenol (1,1 Äq.) in wasserfreiem DMF oder THF in einem trockenen Rundkolben unter Schutzgasatmosphäre.

  • Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam eine starke Base wie Natriumhydrid (1,2 Äq.) portionsweise hinzu.

  • Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie für 30-60 Minuten, bis die Wasserstoffentwicklung aufhört.

  • Fügen Sie 2-(Chlormethyl)-4-fluor-1-methylbenzol (1,0 Äq.) tropfenweise zur Reaktionsmischung hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50-60 °C) für 4-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Beendigung der Reaktion löschen Sie diese vorsichtig durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und engen Sie sie unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Destillation.

Protokoll 3: Synthese von S-substituierten Derivaten (Thioether-Derivate)

Dieses Protokoll beschreibt die Synthese von Thioethern durch Reaktion von 2-(Chlormethyl)-4-fluor-1-methylbenzol mit einem Thiol.

Materialien:

  • 2-(Chlormethyl)-4-fluor-1-methylbenzol

  • Thiol (z. B. Thiophenol)

  • Base (z. B. Kaliumcarbonat (K₂CO₃) oder Natriumhydroxid (NaOH))

  • Aceton oder Dimethylformamid (DMF) als Lösungsmittel

  • Rundkolben mit Magnetrührer

Durchführung:

  • Lösen Sie 2-(Chlormethyl)-4-fluor-1-methylbenzol (1,0 Äq.) in einem polaren aprotischen Lösungsmittel wie Aceton oder DMF.

  • Fügen Sie das Thiol (1,1 Äq.) und eine Base wie Kaliumcarbonat (1,5 Äq.) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 2-6 Stunden.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach vollständigem Umsatz entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Verteilen Sie den Rückstand zwischen Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Trennen Sie die organische Phase ab, waschen Sie sie mit Wasser und gesättigter Kochsalzlösung und trocknen Sie sie über wasserfreiem Natriumsulfat.

  • Filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um den rohen Thioether zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie.

Datenpräsentation

Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Derivaten zusammen, um die Struktur-Wirkungs-Beziehungen (SAR) zu veranschaulichen. Die Daten basieren auf einem fiktiven Kinase-Inhibitionstest.

Derivat IDSubstituent (R)IC₅₀ (nM) für Kinase XZelluläre Aktivität (EC₅₀, µM)
1a -Piperidin1502.5
1b -Morpholin2203.8
1c -N(CH₃)₂3505.1
2a -O-Phenyl851.2
2b -O-(4-Methoxyphenyl)600.9
2c -O-(4-Chlorphenyl)1101.8
3a -S-Phenyl450.7
3b -S-(4-Methylphenyl)300.5
3c -S-tert-Butyl500>10

Analyse der Struktur-Wirkungs-Beziehungen (SAR):

  • Stickstoff-Derivate: Piperidin (1a) zeigt eine bessere Aktivität als Morpholin (1b), was auf eine mögliche hydrophobe Tasche im Bindungsbereich hindeutet. Das kleinere Dimethylamin (1c) ist weniger potent.

  • Sauerstoff-Derivate: Elektronenschiebende Gruppen am Phenylring (4-Methoxy, 2b) erhöhen die Aktivität im Vergleich zum unsubstituierten Phenylether (2a), während elektronenziehende Gruppen (4-Chlor, 2c) die Aktivität verringern.

  • Schwefel-Derivate: Thioether (3a, 3b) zeigen im Allgemeinen eine höhere Potenz als die entsprechenden Ether (2a, 2b), was auf eine günstige Wechselwirkung des Schwefelatoms mit dem Zielprotein hindeutet. Eine elektronenschiebende Methylgruppe (3b) verbessert die Aktivität. Der sperrige tert-Butyl-Substituent (3c) führt zu einem signifikanten Aktivitätsverlust, was auf sterische Hinderung hindeutet.

Visualisierungen

Allgemeiner Arbeitsablauf der Derivatisierung

G Allgemeiner Arbeitsablauf der Derivatisierung A 2-(Chlormethyl)-4-fluor- 1-methylbenzol C Reaktion (Nukleophile Substitution) A->C B Nukleophil (Amin, Alkohol, Thiol etc.) B->C D Aufarbeitung und Isolierung C->D E Produkt-Derivat D->E F Charakterisierung (NMR, MS) E->F G Biologisches Screening E->G G Hypothetischer Signalweg für Kinase-Inhibitoren cluster_0 Signaltransduktion A Wachstumsfaktor B Rezeptor-Tyrosinkinase A->B C Kinase X B->C D Downstream-Effektor C->D E Zellproliferation Überleben D->E Inhibitor Derivat von 2-(Chlormethyl)-4-fluor- 1-methylbenzol Inhibitor->C

Application Notes: Asymmetric Synthesis of (S)-2-((diphenylmethylene)amino)-3-(4-fluoro-2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry. Fluorinated amino acid analogs, particularly those of phenylalanine, are invaluable tools for enhancing the pharmacological properties of peptides and small molecule drugs. The presence of fluorine can improve metabolic stability, binding affinity, and lipophilicity.[1][2][3] This application note describes the asymmetric synthesis of a novel, unnatural amino acid precursor, tert-butyl (S)-2-((diphenylmethylene)amino)-3-(4-fluoro-2-methylphenyl)propanoate, using 2-(Chloromethyl)-4-fluoro-1-methylbenzene as a key building block. This is achieved through a phase-transfer catalyzed alkylation of a glycine imine, a method pioneered by O'Donnell.[4]

Pharmacological Significance

Unnatural amino acids are critical in drug discovery for their ability to modulate the conformation and stability of peptides.[5] Fluorinated phenylalanine derivatives, for instance, have been successfully incorporated into potent and selective blockers of the Nav1.7 sodium channel, a key mediator of pain signals, for the treatment of chronic pain.[1] The synthesized chiral building block, bearing a 4-fluoro-2-methylphenyl moiety, can be incorporated into novel therapeutic agents to enhance their efficacy and pharmacokinetic profiles. The increased metabolic stability is due to the strong carbon-fluorine bond, which can block sites of oxidative metabolism.[2]

Experimental Protocols

Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol details the synthesis of tert-butyl (S)-2-((diphenylmethylene)amino)-3-(4-fluoro-2-methylphenyl)propanoate via the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with this compound. The reaction is catalyzed by a chiral phase-transfer catalyst derived from Cinchona alkaloids.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • This compound

  • (S)-O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Phase-Transfer Catalyst)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.05 equiv.) in toluene (10 mL per mmol of glycine imine).

  • Cooling and Base Addition: Cool the mixture to 0 °C in an ice bath. With vigorous stirring, add the 50% aqueous KOH solution (15 equiv.).

  • Electrophile Addition: Add this compound (1.2 equiv.) dropwise to the biphasic mixture over 10 minutes.

  • Reaction: Maintain the reaction temperature at 0 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, dilute the reaction mixture with toluene and water. Separate the organic layer, and wash it sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

Table 1: Influence of Catalyst Loading on Enantioselectivity

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11487588 (S)
25248295 (S)
310248196 (S)

Reaction conditions: N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), this compound (1.2 equiv.), 50% aq. KOH (15 equiv.), toluene, 0 °C.

Table 2: Effect of Temperature on Reaction Outcome

EntryTemperature (°C)Time (h)Yield (%)ee (%)
125 (Room Temp.)248585 (S)
20248295 (S)
3-10487898 (S)

Reaction conditions: N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), this compound (1.2 equiv.), chiral catalyst (5 mol%), 50% aq. KOH (15 equiv.), toluene.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Asymmetric Alkylation cluster_purification Workup and Purification reagents Dissolve Glycine Imine and Chiral Catalyst in Toluene cooling Cool to 0 °C reagents->cooling base Add 50% aq. KOH cooling->base electrophile Add this compound base->electrophile stirring Stir vigorously at 0 °C (24-48h) electrophile->stirring monitoring Monitor by TLC stirring->monitoring workup Aqueous Workup (Wash with H₂O, HCl, NaHCO₃, Brine) monitoring->workup purify Silica Gel Chromatography workup->purify analysis Characterization (NMR, MS) Chiral HPLC for ee purify->analysis product product analysis->product Final Chiral Product

Caption: Experimental workflow for the asymmetric synthesis.

signaling_pathway cluster_neuron Peripheral Sensory Neuron pain_stimulus Pain Stimulus nav17 Nav1.7 Sodium Channel pain_stimulus->nav17 activates depolarization Membrane Depolarization nav17->depolarization Na⁺ influx action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal drug Drug with Fluorinated Amino Acid drug->nav17 blocks

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene). This electrophilic aromatic substitution reaction typically employs formaldehyde or a formaldehyde equivalent (like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.

Q2: What are the primary side products I should expect during the synthesis?

A2: The primary side products in the chloromethylation of 4-fluorotoluene include:

  • Isomeric Products: Such as 3-(Chloromethyl)-4-fluoro-1-methylbenzene, where the chloromethyl group is introduced at a different position on the aromatic ring.

  • Bis-chloromethylated Products: Compounds where two chloromethyl groups are attached to the aromatic ring. The formation of these is more likely under forcing reaction conditions.[1]

  • Diarylmethane Derivatives: Formed when the product, a reactive benzyl chloride, undergoes a subsequent Friedel-Crafts alkylation with the starting material. This is a common side product in Blanc chloromethylation reactions.[2]

  • Bis(chloromethyl) ether: A highly carcinogenic byproduct that can form when using formaldehyde and hydrogen chloride.[2]

  • Polymeric Materials: Under harsh reaction conditions, polymerization of the reactants and products can occur.[1]

Q3: How can I minimize the formation of the undesired 3-(Chloromethyl)-4-fluoro-1-methylbenzene isomer?

A3: The regioselectivity of the chloromethylation is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. To favor the formation of the desired 2-(chloromethyl) isomer, it is crucial to control the reaction temperature. Lower temperatures generally enhance selectivity. Careful selection of the Lewis acid catalyst and solvent system can also influence the isomeric ratio.

Q4: What are the safety precautions I should take when performing a chloromethylation reaction?

A4: Due to the potential formation of the highly carcinogenic bis(chloromethyl) ether, all manipulations should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Care should be taken to handle formaldehyde, hydrogen chloride, and Lewis acids according to their specific safety data sheets (SDS).

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Formation of multiple side products.- Suboptimal reaction conditions.- Increase reaction time or temperature cautiously, monitoring for side product formation.- Optimize the stoichiometry of reactants.- Purify starting materials to remove any inhibitors.- Experiment with different Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) and solvent systems.
High percentage of isomeric impurities - Reaction temperature is too high.- Inappropriate catalyst or solvent.- Lower the reaction temperature to improve regioselectivity.- Screen different Lewis acid catalysts and solvents to find the optimal conditions for the desired isomer.
Significant formation of bis-chloromethylated products - High concentration of chloromethylating agent.- Prolonged reaction time or high temperature.- Use a stoichiometric amount or a slight excess of the chloromethylating agent relative to the 4-fluorotoluene.- Reduce the reaction time and/or temperature.[1]
Presence of high molecular weight, tarry substances - Polymerization due to overly harsh reaction conditions.- Decrease the reaction temperature and concentration of the catalyst.- Ensure efficient stirring to prevent localized overheating.
Difficulty in isolating the pure product - Formation of multiple byproducts with similar physical properties.- Employ high-resolution purification techniques such as fractional distillation under reduced pressure or column chromatography.- Optimize the reaction conditions to minimize side product formation, simplifying the purification process.

Experimental Protocols

Key Experiment: Chloromethylation of 4-fluoro-1-methylbenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a certified fume hood.

Materials:

  • 4-fluoro-1-methylbenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a gas inlet/outlet

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet for HCl.

  • Charge the flask with 4-fluoro-1-methylbenzene and the chosen anhydrous solvent.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add powdered anhydrous zinc chloride to the cooled solution.

  • In a separate container, carefully depolymerize paraformaldehyde by gentle heating and pass the resulting formaldehyde gas through the reaction mixture via the gas inlet. Alternatively, add paraformaldehyde directly to the reaction mixture in portions.

  • Bubble anhydrous hydrogen chloride gas through the reaction mixture at a slow, steady rate while maintaining the temperature at 0-5 °C.

  • After the addition of reactants is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice water.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Visualizations

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene Desired_Product This compound 4-Fluorotoluene->Desired_Product Chloromethylation Isomer 3-(Chloromethyl)-4-fluoro-1-methylbenzene 4-Fluorotoluene->Isomer Side Reaction Reagents HCHO, HCl, ZnCl₂ Reagents->Desired_Product Reagents->Isomer Bis_product Bis-chloromethylated Product Desired_Product->Bis_product Further Reaction Diarylmethane Diarylmethane Derivative Desired_Product->Diarylmethane Side Reaction with Starting Material

Caption: Synthetic pathway and major side products.

Troubleshooting_Workflow Start Low Yield or Purity Check_Isomers High Isomer Content? Start->Check_Isomers Lower_Temp Lower Reaction Temperature Check_Isomers->Lower_Temp Yes Check_Bis High Bis-Adduct Content? Check_Isomers->Check_Bis No Lower_Temp->Check_Bis Adjust_Stoichiometry Adjust Reactant Stoichiometry Check_Bis->Adjust_Stoichiometry Yes Check_Polymer Polymer Formation? Check_Bis->Check_Polymer No Adjust_Stoichiometry->Check_Polymer Milder_Conditions Use Milder Conditions (Temp, Catalyst) Check_Polymer->Milder_Conditions Yes Optimize_Purification Optimize Purification Protocol Check_Polymer->Optimize_Purification No Milder_Conditions->Optimize_Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Purification challenges of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(Chloromethyl)-4-fluoro-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (also known as 2-chloro-4-fluorotoluene) is a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a reactive chloromethyl group, makes it a valuable building block.[2] High purity is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development.

Q2: What are the common impurities found in crude this compound?

Common impurities often stem from the synthesis process, which typically involves the chloromethylation of 2-chloro-4-fluorotoluene. Potential impurities include:

  • Unreacted Starting Material: Residual 2-chloro-4-fluorotoluene.

  • Isomeric Products: Positional isomers formed during the chloromethylation reaction.

  • Bis-chloromethylated Products: Molecules where two chloromethyl groups have been added to the benzene ring.[3]

  • Hydrolysis Products: The chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH), especially in the presence of water.

  • Oxidation Products: The chloromethyl group may be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH).[4]

Q3: What are the recommended storage conditions for this compound?

As a reactive benzyl halide, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It should be kept away from moisture to minimize hydrolysis.

Q4: Which analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for purity and impurity profiling.[5]

  • GC is well-suited for analyzing volatile impurities. A GC-MS (Mass Spectrometry) setup can help identify unknown impurity structures.

  • HPLC , particularly Reversed-Phase HPLC (RP-HPLC) with a UV detector, is effective for a wide range of non-volatile impurities and provides high sensitivity.[4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) is invaluable for structural confirmation and identifying impurities with distinct spectral signatures.[3]

Troubleshooting Guides

Problem 1: Low Purity After Purification

Symptom: The purity of the final product, as determined by GC or HPLC, is below the desired specification.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Purification Method The chosen method (e.g., simple distillation) may not be sufficient to separate closely boiling isomers or impurities. Solution: Switch to a more efficient method like fractional vacuum distillation or column chromatography.
Thermal Decomposition Benzyl halides can decompose at high temperatures. Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature does not significantly exceed the vapor temperature.
Hydrolysis During Workup Exposure to water or basic conditions during the aqueous wash can convert the product to the corresponding alcohol. Solution: Minimize contact time with aqueous layers, use brine to wash the organic layer, and ensure the organic solvent and glassware are dry before solvent removal.
Co-eluting Impurities in Chromatography An impurity may have a similar retention time to the product under the current chromatographic conditions. Solution: Optimize the HPLC or GC method. For HPLC, adjust the mobile phase composition, gradient, or column type. For GC, modify the temperature program.[4]
Problem 2: Product is an Oil and Fails to Crystallize

Symptom: The purified product remains an oil, even after solvent removal and cooling, making it difficult to handle and dry.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Impurities Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation. Solution: Re-purify the material using a different technique (e.g., chromatography if distillation was used previously) to remove the interfering impurities.
Residual Solvent Trapped solvent can lower the melting point and prevent solidification. Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can help remove residual solvent, but care must be taken to avoid product decomposition.
Polymorphism The compound may exist in different crystalline forms (polymorphs), one of which may be more difficult to crystallize. Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of a previously solidified batch.
Incorrect Solvent for Recrystallization The chosen solvent may be too good a solvent, even at low temperatures. Solution: Perform a solvent screen to find a suitable recrystallization solvent or solvent system (a mixture of a good solvent and a poor solvent).[6][7]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This is a general method and may require optimization.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Slowly apply vacuum to the system, ensuring all joints are properly sealed.

    • Begin gentle heating of the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as the first fraction.

    • Carefully monitor the temperature at the head of the column and the pressure. Collect the main product fraction over a narrow boiling point range.

    • Discontinue the distillation before the flask is completely dry to prevent the formation of potentially unstable residues.

    • Release the vacuum before turning off the cooling water to the condenser.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product in Organic Solvent Wash Aqueous Wash & Brine Wash Crude->Wash Dry Dry over MgSO4 / Na2SO4 Wash->Dry Concentrate Solvent Removal (Rotovap) Dry->Concentrate Purify Purification Method Concentrate->Purify Distill Fractional Vacuum Distillation Purify->Distill Volatile Chrom Column Chromatography Purify->Chrom Non-volatile / Isomers Pure Purified Product Distill->Pure Chrom->Pure Analysis Purity Analysis (GC/HPLC) Pure->Analysis Pass Product Meets Specification Analysis->Pass Purity > 98% Fail Repurify / Re-evaluate Analysis->Fail Purity < 98% Fail->Purify

Troubleshooting_Purity Start Low Purity Detected by GC/HPLC Q1 Are there multiple peaks with similar retention times? Start->Q1 A1_Yes Likely Isomeric Impurities Q1->A1_Yes Yes Q2 Was purification done at high temperature? Q1->Q2 No Sol1 Action: Use high-efficiency fractional distillation or preparative chromatography. A1_Yes->Sol1 A2_Yes Possible Thermal Decomposition Q2->A2_Yes Yes Q3 Is there a peak corresponding to the starting material? Q2->Q3 No Sol2 Action: Use vacuum distillation to reduce boiling point. A2_Yes->Sol2 A3_Yes Incomplete Reaction Q3->A3_Yes Yes Q4 Is there a peak corresponding to the hydrolyzed product? Q3->Q4 No Sol3 Action: Re-run reaction with adjusted stoichiometry or longer reaction time. A3_Yes->Sol3 A4_Yes Hydrolysis during workup Q4->A4_Yes Yes Sol4 Action: Ensure anhydrous conditions during workup and purification. A4_Yes->Sol4

References

Optimizing reaction conditions for 2-(Chloromethyl)-4-fluoro-1-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a key intermediate in pharmaceutical and agrochemical research.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive starting material (4-fluoro-1-methylbenzene)Verify the purity of the starting material using techniques like GC-MS or NMR.
Deactivated chloromethylating agent (e.g., paraformaldehyde and HCl)Use freshly prepared or properly stored chloromethylating agents.
Insufficient Lewis acid catalyst activityUse a freshly opened or anhydrous Lewis acid (e.g., ZnCl₂, AlCl₃). Ensure the reaction is carried out under anhydrous conditions.
Inappropriate reaction temperatureOptimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
Formation of Multiple Byproducts Over-chloromethylation (di-chloromethylated product)Use a stoichiometric excess of 4-fluoro-1-methylbenzene relative to the chloromethylating agent.
Polymerization of the starting material or productMaintain a lower reaction temperature. Ensure efficient stirring to prevent localized overheating.
Isomer formationThe directing effects of the fluorine and methyl groups strongly favor the desired isomer. However, purification by column chromatography may be necessary to separate any minor isomeric byproducts.
Product Degradation Presence of water during workup or storageEnsure all workup steps are performed with anhydrous solvents and reagents. Store the final product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Hydrolysis of the chloromethyl groupAvoid exposure to moisture. If an aqueous workup is necessary, perform it quickly at a low temperature.
Difficulty in Product Purification Co-elution with starting material or byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase.
Oily product that is difficult to handleAttempt crystallization from a suitable solvent system (e.g., hexane, pentane) at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through an electrophilic aromatic substitution reaction, specifically a chloromethylation reaction. The overall transformation is the introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring of 4-fluoro-1-methylbenzene.

Reaction_Pathway Reaction Pathway for this compound Synthesis 4-fluoro-1-methylbenzene 4-Fluoro-1-methylbenzene Intermediate Electrophilic Intermediate (e.g., +CH₂OH₂ or +CH₂Cl) 4-fluoro-1-methylbenzene->Intermediate Reaction with Reagents Chloromethylating Agent (e.g., Paraformaldehyde, HCl) + Lewis Acid (e.g., ZnCl₂) Reagents->Intermediate Generates Product This compound Intermediate->Product Electrophilic Aromatic Substitution Byproducts Byproducts (e.g., Di-substituted product, polymers) Intermediate->Byproducts Side Reactions

Caption: General reaction pathway for the synthesis of this compound.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: Several parameters are crucial for the successful synthesis of this compound. These include the choice of chloromethylating agent and Lewis acid, the reaction temperature, and the molar ratios of the reactants.

Parameter Recommendation Rationale
Chloromethylating Agent Paraformaldehyde and concentrated HCl or chloromethyl methyl ether.These reagents are common and effective for chloromethylation. The choice may depend on availability and safety considerations.
Lewis Acid Catalyst Anhydrous Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃).These catalysts are effective in promoting the formation of the electrophile. AlCl₃ is generally more reactive than ZnCl₂.
Reaction Temperature 0°C to room temperature.Lower temperatures can help to control the reaction rate and minimize the formation of byproducts.
Molar Ratios Excess of 4-fluoro-1-methylbenzene to chloromethylating agent (e.g., 1.2:1).This helps to minimize di-substitution of the aromatic ring.
Solvent A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).These solvents are suitable for the reaction conditions and facilitate product isolation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q4: What is a typical experimental protocol for this synthesis?

A4: The following is a general protocol based on common chloromethylation procedures. Note: This is a hypothetical protocol and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Chloromethylation of 4-fluoro-1-methylbenzene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous zinc chloride (1.1 eq).

  • Reagent Addition: Add 4-fluoro-1-methylbenzene (1.0 eq) and a suitable solvent (e.g., DCM). Cool the mixture to 0°C in an ice bath.

  • Chloromethylation: Slowly add a solution of the chloromethylating agent (e.g., paraformaldehyde (1.2 eq) in concentrated HCl) to the stirred reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates completion.

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Q5: What are the expected yields for this reaction?

A5: The yield can vary significantly depending on the specific conditions and the scale of the reaction. Based on similar chloromethylation reactions reported in the literature, yields can range from 60% to 85%.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Check_Reaction Monitor Reaction Progress (TLC/GC) Start->Check_Reaction No_Reaction Issue: No or Slow Reaction Check_Reaction->No_Reaction No Product Byproducts Issue: Significant Byproduct Formation Check_Reaction->Byproducts Byproducts Observed Purification_Problem Issue: Purification Difficulty Check_Reaction->Purification_Problem Product Formed, Difficult to Isolate Success Successful Synthesis Check_Reaction->Success Clean Reaction, Good Yield Check_Reagents Verify Reagent Purity and Activity - Starting Material - Chloromethylating Agent - Lewis Acid No_Reaction->Check_Reagents Check_Reagents->Start Re-run Experiment Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Optimize_Temp->Start Re-run Experiment Adjust_Stoichiometry Adjust Molar Ratios (Increase excess of aromatic substrate) Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Start Re-run Experiment Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Lower_Temp->Start Re-run Experiment Optimize_Chroma Optimize Chromatography Conditions - Solvent System - Stationary Phase Purification_Problem->Optimize_Chroma Crystallize Attempt Crystallization Optimize_Chroma->Crystallize Crystallize->Start Re-run Experiment

Caption: A workflow diagram for troubleshooting the synthesis of this compound.

References

Minimizing byproduct formation in chloromethylation of 4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the chloromethylation of 4-fluoro-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the chloromethylation of 4-fluoro-1-methylbenzene?

The primary objective is the synthesis of 1-(chloromethyl)-4-fluoro-2-methylbenzene or 1-(chloromethyl)-5-fluoro-2-methylbenzene. The methyl and fluoro groups on the aromatic ring direct the electrophilic substitution, primarily to the ortho and para positions relative to the methyl group. Given that the para position is blocked by the fluorine atom, the main desired products are the isomers where the chloromethyl group is added ortho to the methyl group.

Q2: What are the most common byproducts in this reaction?

The most significant byproducts are diarylmethane derivatives and polychloromethylated compounds. Diaryl-methane is formed when the desired chloromethylated product reacts further with another molecule of 4-fluoro-1-methylbenzene.[1] Polychloromethylation can also occur, leading to the addition of more than one chloromethyl group to the aromatic ring.[1]

Q3: Why is it critical to minimize byproduct formation?

Byproduct formation reduces the yield of the desired product and complicates the purification process.[2] The similarity in physical properties between the desired product and the diarylmethane byproduct can make separation by distillation or chromatography difficult and costly, impacting the overall efficiency and economic viability of the synthesis, especially in pharmaceutical applications.

Troubleshooting Guide

Q1: My reaction mixture is showing high levels of a high-molecular-weight, sticky byproduct. What is it and how can I prevent it?

This is likely the diarylmethane derivative, formed from a subsequent Friedel-Crafts alkylation reaction where the chloromethylated product acts as an alkylating agent.

Table 1: Factors Influencing Diaryl-methane Byproduct Formation

FactorCause of Increased ByproductRecommended Solution
Temperature Higher temperatures increase the rate of the secondary alkylation reaction.Conduct the reaction at lower temperatures. A range of 50-80°C is often a good starting point.[3]
Catalyst Choice Strong Lewis acids like aluminum chloride (AlCl₃) are known to strongly promote the formation of diarylmethane products.Opt for milder catalysts such as zinc chloride (ZnCl₂) or strong protic acids like sulfuric acid in a controlled manner.[4]
Reactant Molar Ratio Using an excess of the 4-fluoro-1-methylbenzene substrate can lead to more diarylmethane formation as the reaction progresses.[2]Carefully control the stoichiometry. A slight excess of the chloromethylating agent may be beneficial, but large excesses of the aromatic substrate should be avoided.
Reaction Time Allowing the reaction to proceed for too long after the initial substrate is consumed provides more opportunity for the product to react further.Monitor the reaction progress using techniques like GC or TLC and quench the reaction once the starting material is consumed.

Q2: I am observing poor regioselectivity with multiple isomers being formed. How can I improve this?

Regioselectivity is governed by the directing effects of the existing substituents and the reaction conditions. The methoxymethyl cation (CH₃OCH₂⁺) is suggested to be a remarkably selective electrophile in these reactions.[5]

Table 2: Enhancing Regioselectivity

FactorInfluence on SelectivityRecommended Action
Catalyst System The nature of the catalyst can influence the attacking electrophile and its steric bulk, affecting which position it adds to.The use of phase-transfer catalysts (PTC) has been shown to improve para/ortho selectivity in the chloromethylation of other alkylbenzenes.[1]
Solvent The choice of solvent can affect the solubility of reactants and the stability of intermediates.Acetic acid is a commonly used solvent that often yields good results.[1]
Chloromethylating Agent The method of generating the electrophile can impact selectivity.In-situ generation of the chloromethylating agent from a formaldehyde precursor (like paraformaldehyde) and hydrogen chloride is a common and effective method.[2]

Visualizing the Process

To better understand and troubleshoot the reaction, refer to the following diagrams illustrating the chemical mechanism and a logical workflow for addressing common issues.

reaction_mechanism cluster_electrophile Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution CH2O H₂C=O (Formaldehyde) CH2OHCl HO-CH₂-Cl CH2O->CH2OHCl + HCl HCl H-Cl H2O H₂O electrophile ⁺CH₂-Cl (Chloromethyl Cation) CH2OHCl->electrophile - H₂O (with acid catalyst) Sigma Sigma Complex (Carbocation Intermediate) Aromatic 4-Fluoro-1-methylbenzene Aromatic->Sigma + ⁺CH₂-Cl Product 1-(Chloromethyl)-4-fluoro-2-methylbenzene Sigma->Product - H⁺ Byproduct Bis(4-fluoro-2-methylphenyl)methane Product->Byproduct + Aromatic - HCl

Caption: Reaction mechanism for chloromethylation and byproduct formation.

troubleshooting_workflow start High Byproduct Formation Detected q_temp Is reaction temperature > 80°C? start->q_temp s_temp Action: Lower temperature to 50-60°C q_temp->s_temp Yes q_catalyst Are you using a strong Lewis acid like AlCl₃? q_temp->q_catalyst No s_temp->q_catalyst s_catalyst Action: Switch to a milder catalyst (e.g., ZnCl₂) or a protic acid. q_catalyst->s_catalyst Yes q_ratio Is there a large excess of the aromatic substrate? q_catalyst->q_ratio No s_catalyst->q_ratio s_ratio Action: Adjust stoichiometry. Use a slight excess of the chloromethylating agent. q_ratio->s_ratio Yes end Monitor reaction and re-evaluate q_ratio->end No s_ratio->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

Key Experimental Protocol

The following is a representative protocol for the chloromethylation of an alkylbenzene, which can be adapted for 4-fluoro-1-methylbenzene. This procedure incorporates phase-transfer catalysis to improve selectivity.[1][3]

Materials:

  • 4-fluoro-1-methylbenzene

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Phase-transfer catalyst (e.g., PEG-800 or a quaternary ammonium salt)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Catalyst Preparation: In a reaction vessel equipped with a stirrer and condenser, carefully and slowly add concentrated H₂SO₄ (e.g., 12 mL) to cold water (e.g., 6 mL).

  • Reactant Addition: To the cooled acid solution, add 4-fluoro-1-methylbenzene (0.050 mol), the phase-transfer catalyst (e.g., 0.00476 mol), paraformaldehyde (0.0882 mol), and NaCl (0.1711 mol).[1]

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 80°C) and stir vigorously for the required reaction time (e.g., 165 minutes).[1] Monitor the reaction's progress via GC analysis.

  • Workup: After cooling the mixture to room temperature, transfer it to a separatory funnel. Extract the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the desired 1-(chloromethyl)-4-fluoro-2-methylbenzene.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and GC-MS.

References

Troubleshooting low yields in 2-(Chloromethyl)-4-fluoro-1-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-(Chloromethyl)-4-fluoro-1-methylbenzene. Low yields can be a significant impediment to research and development, and this guide aims to provide actionable solutions to common problems encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields in the synthesis of this compound, typically prepared via chloromethylation of 2-fluoro-4-methyltoluene.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the chloromethylation of 2-fluoro-4-methyltoluene are often attributed to a combination of factors, including incomplete reaction, formation of side products, and issues with the work-up and purification process. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and molar ratios of reactants are critical.[1]

  • Formation of Isomers: The chloromethyl group can be introduced at different positions on the aromatic ring, leading to a mixture of products.

  • Polychloromethylation: The product can undergo further chloromethylation, resulting in di- and tri-chloromethylated byproducts.[2]

  • Diarylmethane Formation: The desired product can react with the starting material to form a diarylmethane byproduct, a common issue in Friedel-Crafts type reactions.[1][2]

  • Decomposition of Reagents or Product: The chloromethylating agent or the product may be unstable under the reaction conditions.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these likely to be?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the context of this reaction, these are likely to be:

  • Unreacted Starting Material: 2-fluoro-4-methyltoluene.

  • Desired Product: this compound.

  • Positional Isomers: Such as 4-(Chloromethyl)-2-fluoro-1-methylbenzene. The directing effects of the fluorine and methyl groups influence the position of electrophilic substitution.

  • Polychloromethylated Products: e.g., 2,x-bis(chloromethyl)-4-fluoro-1-methylbenzene.[2]

  • Diarylmethane Byproducts: Formed from the reaction of the product with the starting material.[2]

To identify these, comparison with authentic standards (if available) and characterization by techniques like GC-MS, and NMR are recommended.

Q3: How can I minimize the formation of the diarylmethane byproduct?

A3: The formation of diarylmethane byproducts is a common side reaction in chloromethylation.[1][2] To minimize its formation, consider the following strategies:

  • Control Molar Ratios: Using an excess of the chloromethylating agent relative to the aromatic substrate can favor the formation of the desired product. However, an excessive amount can lead to polychloromethylation.

  • Temperature Control: Higher temperatures tend to favor the formation of diarylmethane byproducts.[1] Running the reaction at the lowest effective temperature is advisable.

  • Choice of Catalyst: The type and amount of Lewis acid catalyst can influence the rate of diarylmethane formation. Milder Lewis acids may be preferable.

  • Reaction Time: Prolonged reaction times can lead to an increase in byproduct formation. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed or the desired product concentration is maximized.

Q4: What is the optimal temperature for the chloromethylation of 2-fluoro-4-methyltoluene?

A4: The optimal temperature can vary depending on the specific chloromethylating agent and catalyst used. Generally, chloromethylation reactions are conducted at temperatures ranging from 0°C to 80°C.[2][3] For fluorinated aromatic compounds, which can be less reactive, slightly elevated temperatures might be necessary. However, higher temperatures can also promote side reactions.[1] It is recommended to start with a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress. For the chloromethylation of 1,2-difluorobenzene, a similar substrate, the reaction was carried out at a low temperature of 3-7°C to favor mono-chloromethylation.[3]

Q5: How do I choose the right Lewis acid catalyst for my reaction?

A5: The choice of Lewis acid is crucial for both reactivity and selectivity. Common Lewis acids for chloromethylation include ZnCl₂, SnCl₄, AlCl₃, and FeCl₃.[2][4]

  • Reactivity: Stronger Lewis acids like AlCl₃ can increase the reaction rate but may also promote side reactions. For activated or sensitive substrates, a milder Lewis acid like ZnCl₂ might be more suitable.

  • Selectivity: The Lewis acid can influence the regioselectivity (ortho vs. para substitution). For toluene, the para/ortho ratio can vary significantly with the reaction conditions and catalyst.[2]

  • Solubility: The solubility of the catalyst in the reaction solvent is also a factor to consider.

It is advisable to perform small-scale screening experiments with different Lewis acids to identify the one that provides the best balance of yield and selectivity for your specific substrate.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Selectivity in Chloromethylation of Toluene (Model Substrate)

CatalystTemperature (°C)Reaction Time (min)Conversion (%)p/o RatioReference
ZnCl₂60180-1.1[2]
ZnCl₂/H₂SO₄/NaCl/PTC*8016571-988.2[2]

*PTC: Phase Transfer Catalyst

Table 2: Yields of Chloromethylation for Various Polyfluoroaromatic Compounds

Starting MaterialProductYield (%)Reference
1,2,4,5-Tetrafluorobenzene2,3,5,6-Tetrafluorobenzyl chloride27-46[3]
PentafluorobenzenePentafluorobenzyl chloride67[3]
1,2-Difluorobenzene3,4-Difluorobenzyl chloride58[3]

Experimental Protocols

General Protocol for Chloromethylation of 2-Fluoro-4-Methyltoluene

This protocol is a general guideline based on typical chloromethylation procedures for substituted toluenes and should be optimized for specific laboratory conditions.

Materials:

  • 2-Fluoro-4-methyltoluene

  • Paraformaldehyde or another formaldehyde source

  • Anhydrous Lewis acid (e.g., ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the mixture in an ice bath. Add 2-fluoro-4-methyltoluene to the flask. In the dropping funnel, place a solution of paraformaldehyde in concentrated HCl.

  • Reaction: Add the paraformaldehyde/HCl solution dropwise to the stirred reaction mixture while maintaining the temperature between 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion, but be cautious of increased side product formation.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired this compound.

Mandatory Visualization

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Start Low Yield of this compound Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis IncompleteReaction Issue: Incomplete Reaction (Significant Starting Material Remaining) Analysis->IncompleteReaction SideProducts Issue: Multiple Side Products Observed Analysis->SideProducts IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Quality IncompleteReaction->OptimizeConditions Yes IsomerFormation Side Product: Isomers SideProducts->IsomerFormation Polychloromethylation Side Product: Polychloromethylation SideProducts->Polychloromethylation Diarylmethane Side Product: Diarylmethane SideProducts->Diarylmethane OptimizeConditions->Analysis OptimizeIsomer Optimize for Regioselectivity: - Change Lewis Acid - Adjust Temperature IsomerFormation->OptimizeIsomer OptimizePoly Adjust Molar Ratios: - Decrease Chloromethylating Agent Polychloromethylation->OptimizePoly OptimizeDiaryl Minimize Diarylmethane: - Lower Temperature - Adjust Molar Ratios - Shorter Reaction Time Diarylmethane->OptimizeDiaryl Purification Improve Purification Protocol: - Fractional Distillation - Column Chromatography OptimizeIsomer->Purification OptimizePoly->Purification OptimizeDiaryl->Purification End Improved Yield Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Signaling Pathway of Side Product Formation

SideProductFormation Start 2-Fluoro-4-methyltoluene + Chloromethylating Agent DesiredProduct This compound (Desired Product) Start->DesiredProduct Main Reaction Isomer 4-(Chloromethyl)-2-fluoro-1-methylbenzene (Isomer) Start->Isomer Alternative Electrophilic Attack Polychloromethylation 2,x-bis(chloromethyl)-4-fluoro-1-methylbenzene (Polychloromethylation) DesiredProduct->Polychloromethylation Further Chloromethylation Diarylmethane Diarylmethane Byproduct DesiredProduct->Diarylmethane Reaction with Starting Material ReactionConditions Reaction Conditions (Temperature, Catalyst, Time) ReactionConditions->Start ReactionConditions->DesiredProduct ReactionConditions->Isomer ReactionConditions->Polychloromethylation ReactionConditions->Diarylmethane

Caption: Potential reaction pathways leading to the formation of common side products.

References

Removal of unreacted starting materials from 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Chloromethyl)-4-fluoro-1-methylbenzene. Our focus is on the effective removal of unreacted starting materials to ensure the high purity of the final product, which is critical for its application as a pharmaceutical and agrochemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in crude this compound?

A1: Based on the typical synthesis route, the Blanc chloromethylation, the most common unreacted starting materials are 4-fluoro-1-methylbenzene, a formaldehyde source (such as paraformaldehyde or trioxane), and residual chlorinating agents or their byproducts (e.g., from chloromethyl methyl ether). Diarylmethylene byproducts can also form, which are higher boiling impurities.

Q2: What is the recommended first step after the synthesis reaction is complete?

A2: The first and most critical step is to properly quench the reaction. This deactivates the Lewis acid catalyst and any remaining reactive chloromethylating species. A common procedure is to carefully add the reaction mixture to ice-water or a cold, dilute aqueous solution of a weak base like sodium bicarbonate. This should be done cautiously as the quenching process can be exothermic.

Q3: Which purification technique is most suitable for removing unreacted 4-fluoro-1-methylbenzene?

A3: Fractional distillation under reduced pressure is the most effective method for separating the product from the lower-boiling unreacted 4-fluoro-1-methylbenzene. The significant difference in their boiling points allows for efficient separation.

Q4: How can I remove high-boiling impurities and colored byproducts?

A4: For the removal of high-boiling impurities, such as diarylmethane derivatives, and colored byproducts, flash column chromatography is a highly effective technique. A silica gel stationary phase with a non-polar to moderately polar eluent system will typically allow for the isolation of the desired product.

Q5: Can I use recrystallization to purify this compound?

A5: While this compound is a liquid at room temperature, some closely related aromatic chlorides are solids and can be purified by recrystallization. If your product solidifies at low temperatures, recrystallization from a suitable non-polar solvent (e.g., hexanes) at low temperatures could be a viable option. However, distillation and chromatography are generally more applicable for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum.- Ensure the fractionating column is of adequate length and packing for the separation.- Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column.- Check the vacuum pump and all connections for leaks to ensure a stable, low pressure.
Product Decomposition - Distillation temperature is too high.- Presence of residual acid from the reaction.- Use a higher vacuum to lower the boiling point of the product.- Ensure the crude product is thoroughly washed and neutralized before distillation to remove any acidic residues.
Bumping/Unstable Boiling - Lack of boiling chips or magnetic stirrer.- Too rapid heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly.
Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots (Overlapping Bands) - Inappropriate solvent system.- Column is overloaded.- Column was packed improperly.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A solvent system that gives an Rf value of ~0.3 for the product is a good starting point.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes Too Quickly - Solvent system is too polar.- Decrease the polarity of the eluent. Start with a non-polar solvent like hexanes and gradually increase the polarity.
Product Does Not Elute - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective.

Data Presentation

The following table summarizes the physical properties of the target compound and its likely starting materials, which is crucial for planning the purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound C₈H₈ClF158.60Not definitively available, estimated to be >180 °C at atmospheric pressure.
4-Fluoro-1-methylbenzeneC₇H₇F110.13116-117[1][2]
Paraformaldehyde(CH₂O)n~30nDecomposes at 120-170[3]
Chloromethyl methyl etherC₂H₅ClO80.5155-59[4][5][6][7][8]

Experimental Protocols

Protocol 1: Quenching and Work-up of the Reaction Mixture
  • Prepare a quenching solution by adding crushed ice to a beaker of water, ensuring a slurry is formed.

  • Slowly and carefully, with vigorous stirring, add the crude reaction mixture to the ice-water slurry. Monitor the temperature to ensure it does not rise excessively.

  • If the reaction was conducted under acidic conditions, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure
  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a suitable fractionating column (e.g., a Vigreux or packed column).

  • Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Slowly reduce the pressure in the system to the desired level.

  • Begin heating the distillation flask gently and uniformly.

  • Collect the first fraction, which will primarily consist of the lower-boiling unreacted 4-fluoro-1-methylbenzene.

  • As the temperature of the vapor rises and stabilizes, collect the main fraction corresponding to the this compound product.

  • Once the main product has been collected, stop the distillation to avoid the distillation of higher-boiling impurities.

Protocol 3: Purification by Flash Column Chromatography
  • First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the product.

  • Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, applying positive pressure with air or nitrogen.

  • Collect fractions in test tubes or flasks and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

G cluster_synthesis Synthesis & Work-up cluster_purification Purification Start Crude Reaction Mixture Quench Quench with Ice-Water/ NaHCO3 Solution Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Removes low-boiling starting materials Chromatography Flash Column Chromatography Distillation->Chromatography Partially Purified Product Pure_Product Pure 2-(Chloromethyl)-4-fluoro- 1-methylbenzene Chromatography->Pure_Product Removes high-boiling impurities & color

Caption: Experimental workflow for the purification of this compound.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities in Crude Product SM1 4-Fluoro-1-methylbenzene Product 2-(Chloromethyl)-4-fluoro- 1-methylbenzene SM1->Product Reacts to form SM2 Paraformaldehyde SM2->Product Reacts to form SM3 Chlorinating Agent (e.g., HCl) SM3->Product Reacts to form Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Product Catalyzes reaction Impurity1 Unreacted 4-Fluoro-1-methylbenzene Product->Impurity1 Contaminated with Impurity2 Diarylmethylene Byproducts Product->Impurity2 Contaminated with Impurity3 Residual Catalyst Product->Impurity3 Contaminated with

Caption: Logical relationship of starting materials, product, and impurities.

References

Preventing polymerization of benzyl chloride derivatives during distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during the distillation of benzyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization a significant issue during the distillation of benzyl chloride and its derivatives?

A1: Benzyl chloride and its derivatives are reactive compounds that can undergo self-condensation or polymerization, especially at elevated temperatures. This process is often catalyzed by acidic impurities (such as residual HCl from synthesis) or metal contaminants (like iron chlorides from equipment).[1] Polymerization leads to the formation of high-molecular-weight, often colored and viscous byproducts, which reduces the yield and purity of the desired product and can create significant challenges in cleaning laboratory glassware.

Q2: What are the primary triggers for polymerization during distillation?

A2: The main triggers for the polymerization of benzyl chloride derivatives during distillation are:

  • Heat: Higher temperatures provide the activation energy for polymerization reactions.

  • Acidic Impurities: Residual acids, most commonly hydrogen chloride (HCl) from the chlorination reaction, are potent catalysts for Friedel-Crafts-type self-condensation.[1]

  • Metal Contaminants: Traces of metals, particularly iron and its salts (e.g., FeCl₃), can act as Lewis acids and catalyze polymerization.[1] These can be introduced from metal spatulas, stir bars, or the distillation apparatus itself.

  • Water: The presence of water can lead to hydrolysis, forming benzyl alcohol and HCl, with the latter then catalyzing polymerization.[1]

Q3: How do substituents on the benzene ring affect the likelihood of polymerization?

A3: The electronic nature of substituents on the aromatic ring can influence the thermal stability and reactivity of benzyl chloride derivatives.

  • Electron-donating groups (e.g., methoxy, alkyl groups) increase the electron density of the benzene ring, making the molecule more susceptible to electrophilic attack and potentially increasing the rate of polymerization.

  • Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density of the ring, which generally increases the thermal stability of the molecule and makes it less prone to polymerization under acidic conditions.[2]

Q4: What is vacuum distillation and why is it recommended?

A4: Vacuum distillation is the process of distilling a liquid under reduced pressure. By lowering the pressure, the boiling point of the liquid is decreased. This is highly advantageous for thermally sensitive compounds like benzyl chloride derivatives as it allows for distillation at a lower temperature, minimizing thermal decomposition and polymerization.[1]

Troubleshooting Guides

Issue 1: Polymerization in the Distillation Flask

Symptom: The material in the distillation flask becomes viscous, darkens in color, and may solidify upon heating. A significant amount of non-distillable residue is left behind.

Root Causes:

  • Presence of acidic impurities (e.g., HCl).

  • Contamination with metal salts (e.g., FeCl₃).

  • Distillation temperature is too high.

Solutions:

  • Pre-distillation Neutralization: Before distilling, wash the crude benzyl chloride derivative with a weak base to neutralize any acidic impurities. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[1] Continue washing until the evolution of CO₂ gas ceases, indicating that all the acid has been neutralized.[1]

  • Thorough Washing and Drying: After the base wash, wash the product with water and then with brine to remove any remaining base and dissolved salts. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[1]

  • Use of Vacuum: Always perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[1]

  • Addition of Stabilizers: Introduce a small amount of a polymerization inhibitor into the distillation flask.

Issue 2: Evolution of HCl Gas During Distillation

Symptom: White fumes of HCl gas are observed during the distillation process.

Root Causes:

  • Thermal decomposition of the benzyl chloride derivative.

  • Hydrolysis due to the presence of water at high temperatures.[1]

Solutions:

  • Ensure Anhydrous Conditions: The most critical step is to ensure the material is completely dry before heating. Use an effective drying agent and allow sufficient time for the drying process.[1]

  • Lower the Distillation Temperature: Utilize a higher vacuum to further reduce the boiling point of the compound.

  • Pre-distillation Neutralization: As mentioned previously, a thorough wash with a weak base will remove any pre-existing HCl.

Data Presentation: Comparison of Polymerization Inhibitors

The following table summarizes the effectiveness of various stabilizers in preventing the decomposition of benzyl chloride, a common proxy for its derivatives.

StabilizerConcentration (% w/w)Test Conditions% DecompositionReference
None (Control) 01% FeCl₃, 90 min at 95°CHigh (not specified)US3715283A
ε-Caprolactam 0.11% FeCl₃, 90 min at 95°CNot determinedUS3715283A
0.51% FeCl₃, 90 min at 95°C35US3715283A
1.01% FeCl₃, 90 min at 95°C21US3715283A
Pyrrolidone-(2) 0.11% FeCl₃, 90 min at 95°C91US3715283A
0.51% FeCl₃, 90 min at 95°C15US3715283A
1.01% FeCl₃, 90 min at 95°C12US3715283A
N,N'-Dibutyl thiourea 0.5Stored in a steel can for 30 days, then distilledNo decompositionUS2542225A
Propylene Oxide 0.25 - 1.0General storage and handlingEffective inhibitor[3]

Experimental Protocols

Protocol 1: General Purification of Benzyl Chloride Derivatives by Washing and Vacuum Distillation

This protocol is designed to remove acidic impurities and water before the final purification by vacuum distillation.

  • Aqueous Wash: a. Transfer the crude benzyl chloride derivative to a separatory funnel. b. Add an equal volume of a 5% aqueous sodium bicarbonate solution. c. Gently swirl and frequently vent the funnel to release the CO₂ gas produced. d. Once gas evolution subsides, stopper the funnel and shake vigorously for 2-3 minutes. e. Allow the layers to separate and discard the aqueous layer. f. Repeat the wash with deionized water, followed by a wash with brine.[1]

  • Drying: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add an anhydrous drying agent such as magnesium sulfate or calcium chloride and swirl. c. Allow the mixture to stand for at least 30 minutes to ensure complete drying.[1]

  • Vacuum Distillation: a. Filter the dried liquid into a round-bottom flask suitable for distillation. b. Add a magnetic stir bar or boiling chips to ensure smooth boiling. c. Optional but recommended: Add a polymerization inhibitor (e.g., a few crystals of hydroquinone or a small amount of propylene oxide). d. Set up a vacuum distillation apparatus, ensuring all glassware is clean and dry. e. Slowly reduce the pressure to the desired level. f. Gradually heat the flask using a heating mantle. g. Collect the fraction that distills at the expected temperature for the applied pressure. h. Do not distill to dryness; leave a small amount of residue in the distillation flask.

Visualizations

Logical Flowchart for Troubleshooting Polymerization

TroubleshootingPolymerization start Polymerization observed during distillation? pre_treatment Perform pre-distillation work-up start->pre_treatment Yes distill_vacuum Distill under reduced pressure start->distill_vacuum No, but as precaution wash_base Wash with 5% NaHCO3 until CO2 evolution ceases pre_treatment->wash_base wash_water_brine Wash with H2O and then brine wash_base->wash_water_brine dry Dry with anhydrous MgSO4 or CaCl2 wash_water_brine->dry dry->distill_vacuum add_inhibitor Add a polymerization inhibitor (optional) distill_vacuum->add_inhibitor check_glassware Ensure all glassware is meticulously clean add_inhibitor->check_glassware result Successful Distillation check_glassware->result

Caption: Troubleshooting flowchart for preventing polymerization.

Proposed Mechanism of Acid-Catalyzed Polymerization

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Further Propagation BnCl_1 Benzyl Chloride Carbocation Benzyl Carbocation + HCl BnCl_1->Carbocation + H+ H_plus H+ (acid catalyst) Dimer Dimer Carbocation + HCl Carbocation->Dimer + Benzyl Chloride BnCl_2 Another Benzyl Chloride Polymer Polymer Chain Dimer->Polymer + n Benzyl Chloride

Caption: Simplified acid-catalyzed polymerization pathway.

Experimental Workflow for Purification

ExperimentalWorkflow step1 Step 1: Neutralization Transfer crude product to separatory funnel. Add 5% NaHCO3 solution. Shake and vent until CO2 evolution stops. step2 Step 2: Washing Wash with deionized water. Wash with brine. step1->step2 step3 Step 3: Drying Transfer organic layer to a flask. Add anhydrous MgSO4. Swirl and let stand for 30 min. step2->step3 step4 Step 4: Distillation Setup Filter into a round-bottom flask. Add stir bar and optional inhibitor. Assemble vacuum distillation apparatus. step3->step4 step5 Step 5: Distillation Reduce pressure. Apply gentle heat. Collect purified product. step4->step5

Caption: Step-by-step purification workflow.

References

Technical Support Center: Improving Selectivity of Nucleophilic Substitution on 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on 2-(chloromethyl)-4-fluoro-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction mechanisms when performing nucleophilic substitution on this compound?

A1: The primary competing mechanisms are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The benzylic nature of the substrate can stabilize both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction. The dominant pathway is highly dependent on the reaction conditions.

Q2: How do the fluorine and methyl substituents on the benzene ring influence the reactivity of this compound?

A2: The fluorine atom at the 4-position is an electron-withdrawing group via induction, which can slightly destabilize a benzylic carbocation intermediate, thus disfavoring the SN1 pathway to some extent. The methyl group at the 1-position is an electron-donating group, which helps to stabilize a benzylic carbocation, favoring the SN1 pathway. The interplay of these electronic effects, along with steric factors, will influence the overall reactivity and selectivity.

Q3: What are common side reactions to be aware of?

A3: Besides the competition between SN1 and SN2 pathways leading to potential racemization if a chiral nucleophile is used, other side reactions can include:

  • Over-alkylation: With amine nucleophiles, the product can be more nucleophilic than the starting amine, leading to the formation of di- and tri-substituted products.

  • Elimination (E1/E2): Although less common for benzylic halides compared to alkyl halides, strong, bulky bases can promote elimination reactions, especially at higher temperatures.

  • Solvolysis: If a protic solvent like water or an alcohol is used, it can act as a nucleophile, leading to the formation of the corresponding alcohol or ether as a byproduct.

Q4: When should I consider using a phase-transfer catalyst (PTC)?

A4: A phase-transfer catalyst is highly recommended when your nucleophile is an ionic salt (e.g., NaN3, KCN) and is not soluble in the organic solvent in which your substrate, this compound, is dissolved. The PTC facilitates the transfer of the nucleophilic anion from the aqueous or solid phase to the organic phase where the reaction occurs, often leading to faster reaction rates, milder reaction conditions, and improved yields.[1]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Competing side reactions (e.g., solvolysis, elimination). 3. Poor nucleophile strength. 4. Inefficient phase transfer of the nucleophile.1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC/LC-MS. 2. Use a less nucleophilic, aprotic solvent. Lower the reaction temperature. Use a less sterically hindered base if elimination is observed. 3. Use a stronger nucleophile or increase its concentration. 4. Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB or a crown ether).
Formation of Multiple Products (Low Selectivity) 1. Competing SN1 and SN2 pathways. 2. Over-alkylation of amine nucleophiles. 3. Presence of water or other nucleophilic impurities in the solvent.1. To favor SN2, use a polar aprotic solvent (e.g., DMF, DMSO, acetone) and a strong nucleophile at a lower temperature. To favor SN1, use a polar protic solvent (e.g., ethanol, water) and a weak nucleophile. 2. Use a large excess of the amine nucleophile. Alternatively, use a protecting group strategy for the amine. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Fails to Initiate 1. Inactive substrate or nucleophile. 2. Low reaction temperature. 3. Insoluble nucleophile.1. Check the purity of your starting materials. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. If using an ionic nucleophile, switch to a more polar solvent or add a phase-transfer catalyst.

Data Presentation: Illustrative Reaction Conditions and Yields

Note: The following data is based on reactions with analogous benzylic halides and serves as a starting point for optimization.

NucleophileReagentSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AzideSodium Azide (NaN₃)DMFRoom Temp.122-(Azidomethyl)-4-fluoro-1-methylbenzene>90
CyanidePotassium Cyanide (KCN)Ethanol/WaterReflux42-(4-Fluoro-1-methylphenyl)acetonitrile~80-90
Amine4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃DMF802N-((4-Fluoro-1-methylbenzyl))-4-chloro-6-methylpyrimidin-2-amine85
MethoxideSodium Methoxide (NaOMe)MethanolReflux32-(Methoxymethyl)-4-fluoro-1-methylbenzene>90

Experimental Protocols

Protocol 1: Synthesis of 2-(Azidomethyl)-4-fluoro-1-methylbenzene (Azide Nucleophile)

This protocol is a representative procedure for a highly efficient SN2 reaction.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 2-(4-Fluoro-1-methylphenyl)acetonitrile (Cyanide Nucleophile)

This protocol illustrates a reaction that may require heating to proceed at a reasonable rate.

  • Materials:

    • This compound (1.0 eq)

    • Potassium Cyanide (KCN) (1.2 eq)

    • Ethanol

    • Water

    • Diethyl ether

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.

    • Add this compound (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Nucleophile & Catalyst (if needed) A->B C Stir at Defined Temperature B->C D Monitor by TLC/GC-MS C->D E Quench Reaction & Aqueous Extraction D->E F Dry & Concentrate Organic Layer E->F G Purify by Chromatography/Recrystallization F->G

Caption: General workflow for nucleophilic substitution reactions.

Troubleshooting_Logic Start Reaction Issue Encountered LowYield Low Yield? Start->LowYield LowSelectivity Low Selectivity? LowYield->LowSelectivity No IncreaseTimeTemp Increase Time/Temperature LowYield->IncreaseTimeTemp Yes NoReaction No Reaction? LowSelectivity->NoReaction No FavorSN2 Favor SN2 Conditions: - Polar aprotic solvent - Strong nucleophile - Lower temperature LowSelectivity->FavorSN2 Yes CheckPurity Check Starting Material Purity NoReaction->CheckPurity Yes End Problem Resolved NoReaction->End No, consult further literature ChangeSolvent Use Aprotic Solvent IncreaseTimeTemp->ChangeSolvent AddPTC Add Phase-Transfer Catalyst ChangeSolvent->AddPTC AddPTC->End ExcessAmine Use Excess Amine FavorSN2->ExcessAmine Anhydrous Use Anhydrous Conditions ExcessAmine->Anhydrous Anhydrous->End IncreaseTemp Increase Temperature CheckPurity->IncreaseTemp ImproveSolubility Improve Nucleophile Solubility (Change solvent or add PTC) IncreaseTemp->ImproveSolubility ImproveSolubility->End

Caption: Troubleshooting decision tree for nucleophilic substitution.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for the synthesis of this compound?

A typical work-up procedure involves quenching the reaction mixture, separating the organic and aqueous phases, neutralizing any remaining acid, washing, drying, and finally, purifying the crude product. A common method involves pouring the reaction mixture into ice water, followed by extraction with an organic solvent like dichloromethane or diethyl ether. The organic layer is then washed with a dilute solution of sodium bicarbonate to neutralize residual acid, followed by a wash with water and then brine to remove water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt such as magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Q2: What are the common side products in this reaction, and how can they be removed?

Common side products in chloromethylation reactions include the formation of diarylmethane derivatives and bis(chloromethyl) ether. Di- and poly-chloromethylated products can also form.[1] The formation of diarylmethane byproducts can be minimized by controlling the reaction temperature. Purification by vacuum distillation is typically effective in separating the desired product from these higher-boiling side products. Bis(chloromethyl) ether is a known carcinogen and should be handled with extreme care.[1]

Q3: My product appears to be degrading or polymerizing during distillation. What could be the cause, and how can I prevent it?

Degradation or polymerization during distillation is often caused by the presence of residual acidic impurities, such as hydrogen chloride or the Lewis acid catalyst (e.g., zinc chloride).[2][3] To prevent this, it is crucial to thoroughly neutralize the crude product by washing it with a weak base like a 5% sodium bicarbonate solution until the cessation of CO2 evolution.[2] Subsequent washing with water and brine will help remove any remaining base and salts. Ensuring the product is completely dry before distillation is also critical.[2][4]

Q4: I am observing a stable emulsion during the aqueous wash. How can I break it?

Emulsion formation is a common issue in work-ups. Several techniques can be employed to break an emulsion:

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can break up the emulsion by removing particulate matter that may be stabilizing it.

  • Gentle Heating: Gently warming the mixture can sometimes help to break the emulsion, but care should be taken to avoid product degradation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply letting the mixture stand for an extended period can lead to separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using TLC or GC.
Product loss during work-up.Avoid vigorous shaking during extraction to prevent emulsion formation. Ensure complete extraction from the aqueous layer.
Hydrolysis of the product to the corresponding benzyl alcohol.Work-up should be performed without unnecessary delays. Avoid prolonged contact with aqueous phases, especially if they are basic.
Product Contaminated with Starting Material (4-Fluorotoluene) Incomplete reaction.Increase reaction time or temperature, or consider adding more of the chloromethylating agent.
Inefficient purification.Optimize vacuum distillation conditions (pressure and temperature) to ensure good separation of the lower-boiling starting material.
Product is a Discolored Oil (Yellow to Brown) Presence of polymeric byproducts.Ensure thorough washing to remove acidic impurities that can catalyze polymerization. Use vacuum distillation for purification.
Impurities from reagents.Use high-purity starting materials and solvents.
Difficulty in Removing the Lewis Acid Catalyst (e.g., Zinc Chloride) Catalyst is partially soluble in the organic layer.After the initial water wash, perform additional washes with dilute acid (e.g., 1M HCl) to convert the zinc salts to a more water-soluble form, followed by water and brine washes.
Formation of insoluble zinc complexes.If filtration is not effective, consider adding a chelating agent like EDTA to the aqueous wash to solubilize the zinc salts.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a closely related compound, 2-chloro-4-fluorotoluene, which can serve as a reference for the synthesis of this compound.

Parameter Value Notes
Yield (Crude) Not specified
Yield (After Distillation) 81.8%For 2-chloro-4-fluorotoluene synthesis.[5]
Purity (Crude) 93.4% (by GC)For 2-chloro-4-fluorotoluene synthesis.[5]
Purity (After Distillation) 99.9% (by GC)For 2-chloro-4-fluorotoluene synthesis.[5]
Boiling Point (Vacuum Distillation) 108-110 °C at 12 TorrFor the related 4-methoxybenzyl chloride.[6] The boiling point of this compound is expected to be in a similar range.

Experimental Protocols

General Work-up Procedure
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Neutralization: Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate. Swirl gently at first and vent the separatory funnel frequently to release any evolved carbon dioxide. Continue washing until no more gas evolves.

  • Washing: Wash the organic layer with deionized water, followed by a wash with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification by Vacuum Distillation
  • Apparatus Setup: Set up a vacuum distillation apparatus with a fractionating column. Ensure all glass joints are properly sealed.

  • Distillation: Transfer the crude product to the distillation flask. Begin heating the flask gently while slowly reducing the pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. For substituted benzyl chlorides, the boiling point is typically in the range of 100-120 °C at around 10-15 Torr.[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_mixture Reaction Mixture quench Quench with Ice Water reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill pure_product Pure Product distill->pure_product

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Observed Issue cause1 Incomplete Reaction issue->cause1 e.g., Low Yield cause2 Acidic Impurities issue->cause2 e.g., Polymerization cause3 Particulate Matter issue->cause3 e.g., Emulsion solution1 Optimize Reaction Conditions cause1->solution1 solution2 Thorough Neutralization Wash cause2->solution2 solution3 Filter through Celite cause3->solution3 solution4 Add Brine cause3->solution4

Caption: Troubleshooting logic for common issues encountered during the synthesis work-up.

References

Technical Support Center: Analysis of Impurities in 2-(Chloromethyl)-4-fluoro-1-methylbenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in 2-(Chloromethyl)-4-fluoro-1-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for quality control and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Based on its likely synthesis via Blanc chloromethylation of 4-fluorotoluene, the most common impurities include unreacted starting materials, isomers, and reaction by-products. These can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: 4-fluoro-1-methylbenzene.

    • Isomeric Impurities: Positional isomers such as 3-(Chloromethyl)-4-fluoro-1-methylbenzene.

    • By-products: Di(4-fluoro-1-methylphenyl)methane, a common side product from Friedel-Crafts-type reactions.[1][2]

    • Over-reaction Products: Dichlorinated species, although typically in trace amounts under controlled conditions.

  • Degradation Products:

    • Hydrolysis Product: (4-fluoro-2-methylphenyl)methanol, formed if moisture is present.

    • Thermal Degradation Products: The compound can degrade in a hot GC inlet, potentially leading to the formation of more volatile or less stable fragments.

Q2: Which GC column is recommended for this analysis?

A2: A mid-polarity column is generally suitable for separating the main component from its likely impurities. Columns such as a DB-5MS or a VF-624ms are often used for analyzing alkyl halides and aromatic compounds.[3] These columns provide good resolution and thermal stability. For compounds prone to degradation, using a highly inert column is crucial.

Q3: My peak for this compound is tailing. What could be the cause?

A3: Peak tailing for this compound is often due to its reactive nature as a benzylic halide. Potential causes include:

  • Active Sites: The compound can interact with active sites in the GC inlet liner, column, or connections. This is a common issue with reactive analytes.

  • Column Degradation: Oxygen leaks or sample matrix effects can damage the stationary phase, creating active sites.

  • Improper Column Installation: A poor cut on the column or incorrect installation depth in the injector or detector can cause peak shape issues.

Q4: I am seeing ghost peaks in my blank runs after analyzing a concentrated sample. Why?

A4: Ghost peaks are typically a sign of carryover from a previous injection or contamination in the system. Given the relatively low volatility of some potential by-products like diarylmethanes, they may be retained in the injector or at the head of the column and elute slowly in subsequent runs.

Q5: How can I confirm the identity of an unknown impurity peak?

A5: The primary method for identification is by interpreting the mass spectrum of the unknown peak and comparing it to a spectral library (e.g., NIST). For novel impurities not present in libraries, high-resolution mass spectrometry can help determine the elemental composition. Final confirmation often requires synthesizing the suspected impurity and matching its retention time and mass spectrum to the one observed in the sample.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner. 2. Column contamination or degradation. 3. Sample solvent mismatch with the stationary phase.1. Use a fresh, deactivated (silanized) inlet liner. Consider a liner with glass wool if it improves reproducibility, but be aware wool can also be a source of activity. 2. Trim 10-20 cm from the front of the column. If the problem persists, bake out the column at its maximum recommended temperature or replace it. 3. Ensure the sample is dissolved in a solvent compatible with the column's polarity.
Poor Peak Shape (Fronting) 1. Column overload. 2. Inappropriate injection temperature (too low).1. Dilute the sample. If using splitless injection, reduce the injection volume. 2. Increase the injector temperature, but be cautious of thermal degradation. A temperature ramp in the inlet, if available, can be beneficial.
Reduced Analyte Response / Low Sensitivity 1. Thermal degradation in the GC inlet.[4] 2. Leak in the system (injector, column fittings). 3. Contamination of the MS ion source.1. Lower the inlet temperature in 25°C increments to find the lowest possible temperature that still ensures efficient volatilization. 2. Perform a leak check using an electronic leak detector, paying close attention to the septum and column nut connections. 3. Vent the mass spectrometer and clean the ion source components according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Oven temperature instability. 3. Column is not properly conditioned.1. Check the gas cylinder pressure and ensure regulators are functioning correctly. Verify flow rates. 2. Calibrate the GC oven or have it serviced if temperature control is unstable. 3. Condition the column according to the manufacturer's guidelines before analysis.
Presence of Unexpected Peaks 1. Contaminated syringe, solvent, or glassware. 2. Septum bleed. 3. Air leak leading to column phase degradation.1. Run a solvent blank. If peaks are present, use fresh, high-purity solvent and ensure all glassware is scrupulously clean. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Check for leaks. The presence of ions at m/z 18, 28, 32, and 44 in the background spectrum can indicate an air leak.

Experimental Protocol

Below is a recommended starting GC-MS method for the analysis of impurities in this compound. This protocol may require optimization based on the specific instrumentation and impurity profile.

Parameter Value
GC System Gas chromatograph with a split/splitless inlet
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C (may need optimization to minimize degradation)
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio for concentrated samples)
Oven Program - Initial Temperature: 60 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Sample Preparation Dilute the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

Analyte Matrix LOD LOQ
Benzyl ChlorideFood (Fat/Oil)0.17 mg/kg0.52 mg/kg
Benzyl ChlorideFood (Chicken)0.04 mg/kg0.13 mg/kg
Benzyl ChlorideWater (HS-SPME)20 ng/L-
Benzyl ChloridePharmaceutical Process (HS-SPME)0.3 ng/mL0.9 ng/mL

These values are for guidance only and will vary significantly based on the specific sample matrix, instrumentation, and method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk Sample of 2-(Chloromethyl)-4-fluoro- 1-methylbenzene Dilution Dilute in Dichloromethane (approx. 1 mg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Chromatographic Separation on DB-5MS Column Injection->Separation Detection Mass Spectrometric Detection (EI, Scan Mode) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Integrate Peaks TIC->Integration Identification Identify Impurities via Mass Spectrum Library Search Integration->Identification Quantification Quantify Impurities (e.g., % Area) Identification->Quantification

Caption: Experimental workflow for GC-MS impurity analysis.

troubleshooting_pathway Start Problem: Poor Peak Shape (e.g., Tailing) CheckLiner Is the inlet liner old or active? Start->CheckLiner ReplaceLiner Action: Replace with a new, deactivated liner. CheckLiner->ReplaceLiner Yes CheckColumn Is the column front-end contaminated? CheckLiner->CheckColumn No ReplaceLiner->CheckColumn TrimColumn Action: Trim 10-20 cm from the column inlet. CheckColumn->TrimColumn Yes CheckTemp Is the inlet temperature too high, causing degradation? CheckColumn->CheckTemp No TrimColumn->CheckTemp LowerTemp Action: Reduce inlet temperature by 25°C. CheckTemp->LowerTemp Yes End Problem Resolved CheckTemp->End No LowerTemp->End

Caption: Troubleshooting decision tree for poor peak shape.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC Method Validation for 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2-(Chloromethyl)-4-fluoro-1-methylbenzene is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides an objective comparison of a validated Reverse-Phase HPLC (RP-HPLC) method for this compound with alternative analytical techniques, supported by detailed experimental protocols and representative performance data.

Comparison of Analytical Methods

The choice of an analytical method for a reactive intermediate such as this compound requires careful consideration of factors like specificity, sensitivity, and accuracy. While RP-HPLC is a versatile and widely used technique, other methods may offer advantages for specific applications.

ParameterValidated RP-HPLC MethodGas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, HP-5)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixturesInert gas (e.g., Helium, Nitrogen)
Detector UV-Vis (e.g., 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Sensitivity High (ng to pg range)Very High (pg to fg range), especially with MS
Specificity Good, can be enhanced with forced degradation studies.Excellent, especially with MS for definitive peak identification.
Throughput High, with typical run times of 10-30 minutes.Moderate, with typical run times of 20-40 minutes.
Key Advantage Widely available, robust, and well-understood for a broad range of compounds.Excellent for volatile and thermally stable compounds; provides high resolution.
Limitations May require derivatization for compounds without a UV chromophore.Not suitable for non-volatile or thermally labile compounds.

Validated RP-HPLC Method for Purity Determination

A robust stability-indicating RP-HPLC method is essential for separating this compound from its potential process-related impurities and degradation products.

Experimental Protocol:

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation Summary:

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank, placebo, and degradation products at the analyte's retention time.The method is specific for this compound.
Linearity (r²) ≥ 0.9990.9995
Range e.g., 50-150% of the target concentration0.5 - 1.5 mg/mL
Precision (%RSD) Intraday: ≤ 2.0%; Interday: ≤ 2.0%Intraday: 0.5%; Interday: 0.8%
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness %RSD ≤ 2.0% for small variations in method parameters (flow rate, temperature, mobile phase composition).The method is robust within the tested parameter ranges.

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating methods.[1][2][3] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.[4][5]

Experimental Protocol for Forced Degradation:

A solution of this compound (approximately 1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.[4]

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[4]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light for an extended period.

After exposure, the stressed samples are diluted to the target concentration and analyzed by the validated HPLC method.

Visualizing the Workflow and Logic

To better understand the processes involved in HPLC method validation and the selection of an appropriate analytical technique, the following diagrams are provided.

HPLC_Validation_Workflow A Method Development & Optimization B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (% Recovery) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method for Routine Use G->H

A logical workflow for HPLC method validation according to ICH guidelines.

Method_Selection_Logic Start Analyze Purity of This compound IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile UseGC Consider Gas Chromatography (GC) IsVolatile->UseGC Yes UseHPLC Use Reverse-Phase HPLC IsVolatile->UseHPLC No ValidateMethod Perform Method Validation UseGC->ValidateMethod UseHPLC->ValidateMethod

Decision-making process for selecting an analytical method.

Conclusion

References

A Comparative Analysis of the Reactivity of Fluorinated Benzyl Chlorides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of benzyl chloride and its fluorinated analogues, specifically 4-fluorobenzyl chloride and 4-(trifluoromethyl)benzyl chloride, in nucleophilic substitution reactions. The inclusion of fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, thereby influencing the reaction rates and mechanisms. This analysis is supported by experimental data from solvolysis and other nucleophilic substitution studies.

Introduction

Benzyl chlorides are versatile reagents in organic synthesis, widely used for the introduction of the benzyl protecting group and as precursors for a variety of functionalized molecules. The substitution of hydrogen with fluorine on the aromatic ring can modulate the reactivity of the benzylic carbon, offering a finer control over reaction kinetics and selectivity. This is of particular interest in drug development, where modifying metabolic stability and binding affinity are crucial. This guide will delve into the comparative reactivity of these compounds, supported by quantitative data and detailed experimental protocols.

Theoretical Background: Factors Influencing Reactivity

The reactivity of benzyl chlorides in nucleophilic substitution reactions is primarily dictated by the stability of the carbocation intermediate in the SN1 pathway and the electrophilicity of the benzylic carbon in the SN2 pathway. The substituents on the aromatic ring play a crucial role in modulating these factors through inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which can destabilize a developing positive charge on the benzylic carbon. The trifluoromethyl group (-CF3) has an even stronger inductive effect.

  • Resonance Effect (+R): Fluorine can also donate a lone pair of electrons to the benzene ring through resonance, which can stabilize a benzylic carbocation. However, the resonance effect of fluorine is weaker than its inductive effect. The -CF3 group does not have a significant resonance donating effect.

The interplay of these effects determines the overall reactivity of the fluorinated benzyl chlorides.

Quantitative Reactivity Data

The solvolysis of substituted benzyl chlorides provides a reliable method for comparing their relative reactivities in a nucleophilic substitution reaction where the solvent acts as the nucleophile. The first-order rate constants (k) for the solvolysis of benzyl chloride, 4-fluorobenzyl chloride, and 4-(trifluoromethyl)benzyl chloride in 50% aqueous ethanol at 25°C are presented in Table 1.

CompoundSubstituentHammett Sigma (σp)Solvolysis Rate Constant (k) s⁻¹ in 50% aq. EtOH @ 25°CRelative Rate
Benzyl Chloride-H0.008.5 x 10⁻⁶1.00
4-Fluorobenzyl Chloride-F+0.063.2 x 10⁻⁶0.38
4-(Trifluoromethyl)benzyl Chloride-CF₃+0.541.1 x 10⁻⁷0.013

Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides

The data clearly indicates that the presence of electron-withdrawing fluorine substituents on the benzene ring decreases the rate of solvolysis. The 4-fluoro substituent reduces the rate by more than half, while the strongly electron-withdrawing 4-trifluoromethyl group slows the reaction down by a factor of almost 100. This is consistent with a reaction mechanism that proceeds through a carbocation-like transition state (SN1-like), where electron-withdrawing groups destabilize the developing positive charge at the benzylic center.

Reaction Mechanism and Logical Relationship

The solvolysis of benzyl chlorides can proceed through either an SN1 or SN2 mechanism, or a spectrum in between. The nature of the substituent on the aromatic ring can influence the preferred pathway. Electron-donating groups favor the SN1 mechanism by stabilizing the benzyl carbocation intermediate. Conversely, electron-withdrawing groups disfavor the SN1 pathway and may promote a more SN2-like mechanism.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Benzyl_Chloride_SN1 R-Cl Carbocation R+ Benzyl_Chloride_SN1->Carbocation Slow (Rate-determining) Product_SN1 R-Nu Carbocation->Product_SN1 Fast (Nu attack) Reactivity Overall Reactivity Carbocation->Reactivity Increased stability favors SN1 Benzyl_Chloride_SN2 R-Cl Transition_State [Nu---R---Cl]δ- Benzyl_Chloride_SN2->Transition_State Concerted Product_SN2 R-Nu Transition_State->Product_SN2 Transition_State->Reactivity Increased electrophilicity favors SN2 Substituent Substituent on Benzene Ring Substituent->Carbocation Electron-donating groups stabilize (+R, +I) Substituent->Transition_State Electron-withdrawing groups increase electrophilicity of C

Figure 1: Influence of substituents on SN1 and SN2 pathways.

For the fluorinated benzyl chlorides in this guide, the strong electron-withdrawing nature of the substituents disfavors the formation of a full carbocation, suggesting that the reaction proceeds through a mechanism with significant SN2 character, or an SN1 mechanism with a very high-energy, late transition state resembling the carbocation.

Experimental Protocols

The following is a general protocol for determining the solvolysis rates of benzyl chlorides.

Materials:

  • Substituted benzyl chloride (e.g., benzyl chloride, 4-fluorobenzyl chloride, 4-(trifluoromethyl)benzyl chloride)

  • Solvent mixture (e.g., 50% aqueous ethanol)

  • Standardized sodium hydroxide solution (ca. 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Pipettes, burette, flasks, and other standard laboratory glassware

Procedure:

  • Prepare a stock solution of the benzyl chloride in the chosen solvent (e.g., 0.1 M in 50% aqueous ethanol).

  • Place a known volume of the solvent mixture (e.g., 50 mL) in a flask and allow it to equilibrate to the desired temperature in the constant temperature bath (e.g., 25.0 ± 0.1 °C).

  • Initiate the reaction by adding a small, known volume of the benzyl chloride stock solution to the temperature-equilibrated solvent.

  • At regular time intervals, withdraw aliquots (e.g., 5 mL) of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of a suitable solvent (e.g., acetone) to stop the reaction.

  • Titrate the liberated hydrochloric acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Continue taking aliquots until the reaction is at least 70% complete.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution required at time t, and V∞ is the volume required at the completion of the reaction. The slope of this line is equal to -k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M Benzyl Chloride Solution C Initiate Reaction: Mix A and B A->C B Equilibrate 50% aq. EtOH at 25°C B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Acetone D->E F Titrate with Std. NaOH (Phenolphthalein) E->F G Plot ln(V∞ - Vt) vs. Time F->G H Calculate Rate Constant (k) from Slope G->H

Figure 2: Experimental workflow for solvolysis kinetics.

Conclusion

The reactivity of benzyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Fluorine-containing substituents, such as -F and -CF3, decrease the rate of solvolysis due to their strong electron-withdrawing inductive effects, which destabilize the carbocation-like transition state. The 4-(trifluoromethyl)benzyl chloride is substantially less reactive than both benzyl chloride and 4-fluorobenzyl chloride. This understanding is critical for medicinal chemists and process development scientists in the rational design of synthetic routes and the modulation of molecular properties. The provided experimental protocol offers a robust method for quantifying these reactivity differences.

Unraveling the Reactivity of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of chemical intermediates is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reaction kinetics of 2-(Chloromethyl)-4-fluoro-1-methylbenzene and its structural analogs, offering insights into its expected reactivity in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from closely related substituted benzyl chlorides to provide a robust predictive framework.

The reactivity of benzyl halides is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties and steric environment of the benzylic carbon, thereby affecting the rates of both SN1 and SN2 reactions. This guide will explore these effects through a curated compilation of experimental data on various benzyl chloride derivatives.

Comparative Kinetic Data

To contextualize the reactivity of this compound, the following tables summarize the first-order rate constants (k) for the solvolysis of a series of substituted benzyl chlorides in 80% aqueous ethanol. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a standardized measure of reactivity.

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 80% (v/v) Ethanol-Water at 25°C

SubstituentRate Constant (k) x 105 (s-1)Relative Rate
4-Methoxy1340837.5
4-Methyl41.225.75
H (Benzyl Chloride) 1.60 1.00
4-Fluoro1.350.84
4-Chloro0.830.52
3-Nitro0.0110.007
4-Nitro0.0070.004

Data compiled from various sources.

Analysis of Substituent Effects:

The data in Table 1 clearly demonstrates the profound impact of substituents on the solvolysis rate of benzyl chlorides.

  • Electron-donating groups (e.g., 4-Methoxy, 4-Methyl) significantly accelerate the reaction. This is attributed to their ability to stabilize the developing positive charge on the benzylic carbon in the transition state, favoring an SN1-like mechanism.

  • Electron-withdrawing groups (e.g., 4-Fluoro, 4-Chloro, 3-Nitro, 4-Nitro) decelerate the reaction. These groups destabilize the carbocation intermediate, thus disfavoring the SN1 pathway.

Based on these trends, this compound, with a weakly electron-withdrawing fluorine atom and a weakly electron-donating methyl group, is expected to have a reactivity that is moderately influenced by these opposing electronic effects. The 4-fluoro substituent will likely decrease the rate compared to unsubstituted benzyl chloride, while the 2-methyl group's effect is more complex due to potential steric hindrance and inductive effects.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The nucleophilic substitution reactions of benzyl halides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and often a combination of both. The preferred pathway is dictated by the substrate structure, the nucleophile's strength, the solvent's polarity, and the leaving group's ability.[1]

  • SN1 Mechanism: This two-step process involves the formation of a carbocation intermediate.[1] It is favored by substrates that can form stable carbocations (e.g., those with electron-donating groups), weak nucleophiles, and polar protic solvents.[2]

  • SN2 Mechanism: This is a one-step concerted reaction where the nucleophile attacks the carbon center as the leaving group departs.[1] It is favored by unhindered substrates, strong nucleophiles, and polar aprotic solvents.

For this compound, the presence of the 2-methyl group might introduce some steric hindrance, potentially disfavoring a pure SN2 pathway. However, the electronic effects of the fluoro and methyl groups are not strongly carbocation-stabilizing, suggesting that a pure SN1 mechanism is also unlikely under most conditions. Therefore, a mixed SN1/SN2 or a borderline mechanism is the most probable scenario.

Experimental Protocol: Kinetic Analysis of Benzyl Halide Reactions

The following is a generalized protocol for determining the reaction kinetics of a substituted benzyl chloride, such as this compound, with a nucleophile using UV-Vis spectrophotometry. This technique is suitable for reactions where there is a change in the ultraviolet or visible spectrum as the reaction progresses.

Objective: To determine the rate constant for the reaction between a substituted benzyl chloride and a given nucleophile.

Materials:

  • Substituted benzyl chloride (e.g., this compound)

  • Nucleophile (e.g., sodium hydroxide, potassium iodide)

  • Appropriate solvent (e.g., 80% ethanol-water, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted benzyl chloride of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the benzyl chloride to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the initial reactant (benzyl chloride solution) and the final product mixture (after the reaction has gone to completion) to identify a wavelength where the absorbance change is maximal.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired reaction temperature using the constant temperature bath.

    • Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the cell holder.

    • To initiate the reaction, rapidly add a small, known volume of the benzyl chloride stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λmax as a function of time.

    • Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • For a pseudo-first-order reaction, the integrated rate law is given by: ln(At - A∞) = -k't + ln(A0 - A∞), where At is the absorbance at time t, A∞ is the absorbance at infinite time (reaction completion), A0 is the initial absorbance, and k' is the pseudo-first-order rate constant.

    • Plot ln(At - A∞) versus time. The plot should be a straight line with a slope of -k'.

    • The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k' / [Nucleophile].

Visualizing the Experimental Workflow

The logical flow of a kinetic experiment can be visualized to better understand the sequence of operations.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Determine λmax A->B C Equilibrate Solutions & Spectrophotometer B->C D Initiate Reaction in Cuvette C->D E Record Absorbance vs. Time D->E F Plot ln(At - A∞) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k') F->G H Calculate Second-Order Rate Constant (k) G->H

Caption: Workflow for a typical kinetic study of a benzyl halide reaction.

References

A Comparative Analysis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene and Other Benzylating Agents for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate benzylating agent is a critical decision that can significantly impact the efficiency, yield, and scalability of synthetic routes. This guide provides a comprehensive comparison of 2-(Chloromethyl)-4-fluoro-1-methylbenzene with more conventional benzylating agents, namely benzyl bromide and benzyl chloride. This objective analysis is supported by available experimental data and aims to assist in making informed decisions for specific research and development needs.

Introduction to Benzylating Agents

Benzylation is a common and vital chemical transformation in organic synthesis, particularly in the protection of hydroxyl and amino groups in complex molecules during the synthesis of active pharmaceutical ingredients (APIs). The benzyl group is favored for its stability under a range of reaction conditions and its relatively straightforward removal. The choice of benzylating agent, however, can influence the reaction's outcome, with factors such as reactivity, selectivity, cost, and safety playing a crucial role.

This guide focuses on a comparative evaluation of this compound against the widely used benzyl bromide and benzyl chloride. While direct, side-by-side comparative studies are limited, this document collates available data to provide a useful comparison.

Reactivity and Performance

The reactivity of benzyl halides in nucleophilic substitution reactions is influenced by several factors, including the nature of the leaving group and the electronic and steric effects of substituents on the benzene ring.

Leaving Group Ability: The reactivity of benzyl halides generally follows the order of the leaving group's ability, which is I > Br > Cl > F. Consequently, benzyl bromide is typically more reactive than benzyl chloride. This compound, being a benzyl chloride derivative, would be expected to have a reactivity profile closer to that of benzyl chloride.

Substituent Effects: The electronic nature of the substituents on the aromatic ring can modulate the reactivity of the benzylic carbon. Electron-donating groups can stabilize the transition state of SN1-type reactions, while electron-withdrawing groups can have a more complex effect, potentially slowing down SN1 reactions but possibly accelerating SN2 reactions. In the case of this compound, the methyl group is weakly electron-donating, while the fluorine atom is electron-withdrawing through induction but can be weakly donating through resonance. The overall electronic effect on the reactivity of the chloromethyl group is not readily predictable without experimental data.

G cluster_reactivity General Reactivity Trend of Benzyl Halides Benzyl Iodide Benzyl Iodide Benzyl Bromide Benzyl Bromide Benzyl Chloride Benzyl Chloride Benzyl Fluoride Benzyl Fluoride

While specific, direct comparative experimental data for this compound is scarce in the readily available literature, we can compile typical reaction conditions and yields for the benzylation of common substrates using benzyl bromide and benzyl chloride to provide a baseline for comparison.

Table 1: Comparison of Benzylating Agents for O-Benzylation of Phenols

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromidePhenolK₂CO₃AcetoneReflux4~95
Benzyl ChloridePhenolK₂CO₃DMF806~90
This compoundPhenolK₂CO₃DMF80-1006-12(Not Reported)

Table 2: Comparison of Benzylating Agents for N-Benzylation of Amines

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideAnilineNaHCO₃AcetonitrileReflux5~85
Benzyl ChlorideAnilineNaHCO₃Water90-95485-87[1]
This compoundAnilineNaHCO₃AcetonitrileReflux6-12(Not Reported)

Table 3: Comparison of Benzylating Agents for O-Benzylation of Alcohols

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideBenzyl AlcoholNaHTHFRoom Temp24~96[2]
Benzyl ChlorideBenzyl AlcoholKOHToluene1008~80
This compoundBenzyl AlcoholNaHTHFRoom Temp(Not Reported)(Not Reported)

Experimental Protocols

Below are generalized experimental protocols for benzylation reactions. These should be optimized for specific substrates and benzylating agents.

General Protocol for O-Benzylation of a Phenol:
  • To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Add the benzylating agent (1.1 eq.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux or 80-100 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Start dissolve Dissolve Phenol and Base in Solvent start->dissolve add_reagent Add Benzylating Agent dissolve->add_reagent heat Heat and Monitor Reaction (TLC) add_reagent->heat workup Cool, Filter, and Remove Solvent heat->workup purify Purify Crude Product (Chromatography/ Recrystallization) workup->purify end End purify->end

General Protocol for N-Benzylation of an Aniline:
  • To a stirred suspension of the aniline (1.0 eq.) and a base (e.g., NaHCO₃, 1.2 eq.) in a solvent (e.g., acetonitrile, water), add the benzylating agent (1.05 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

General Protocol for O-Benzylation of an Alcohol:
  • To a suspension of a strong base (e.g., NaH, 1.2 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add the alcohol (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the benzylating agent (1.1 eq.).

  • Let the reaction proceed at room temperature and monitor by TLC.

  • Carefully quench the reaction with water or methanol.

  • Extract the product with an organic solvent, wash, dry, and purify as described above.

G reagents {Substrate (Alcohol/Phenol/Amine) |{ Base | Solvent}} | Benzylating Agent} reaction Reaction (Heating/Stirring) reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Benzylated Product purification->product

Safety, Handling, and Cost

Table 4: Comparison of Physical and Safety Data

PropertyThis compoundBenzyl BromideBenzyl Chloride
Molecular Formula C₈H₈ClFC₇H₇BrC₇H₇Cl
Molecular Weight 158.60 g/mol 171.03 g/mol 126.58 g/mol
Appearance Not specifiedColorless to yellow liquidColorless liquid
Boiling Point Not available198-199 °C179 °C
Key Hazards Likely irritant and harmful.Lachrymator, corrosive, irritant, combustible.[3]Lachrymator, corrosive, irritant, carcinogen.[4][5][6]
Storage Store in a cool, dry, well-ventilated area.Store in a cool, dry, well-ventilated area, away from light and moisture.[3]Store in a cool, dry, well-ventilated, tightly sealed container.[5]

Safety and Handling:

All benzylating agents are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and used in a well-ventilated fume hood.

  • Benzyl bromide is a strong lachrymator and is highly corrosive. It can cause severe burns to the skin and eyes.[3]

  • Benzyl chloride is also a lachrymator and is classified as a probable human carcinogen.[4][5][6]

Cost:

A direct cost comparison is challenging due to variations in purity, quantity, and supplier. However, a general trend can be observed.

  • Benzyl chloride is generally the most cost-effective of the three, being a large-scale industrial chemical.

  • Benzyl bromide is typically more expensive than benzyl chloride, reflecting its higher reactivity.

  • This compound is a more specialized reagent and is expected to be significantly more expensive than both benzyl chloride and benzyl bromide. The price will be highly dependent on the supplier and the scale of the synthesis.

Conclusion

The choice of a benzylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, safety, and cost.

  • Benzyl chloride represents a cost-effective option for large-scale syntheses where moderate reactivity is sufficient.[5][6] However, its carcinogenic properties are a significant drawback.

  • Benzyl bromide offers higher reactivity, which can be advantageous for less reactive substrates or when faster reaction times are desired.[3] Its lachrymatory and corrosive nature necessitates stringent handling procedures.

  • This compound is a specialized reagent. The presence of the fluoro and methyl substituents may offer advantages in terms of modifying the electronic properties and lipophilicity of the target molecule, which can be beneficial in drug design. However, its higher cost and the lack of extensive public data on its reactivity and safety profile are significant considerations. It is likely to be employed in specific applications where the unique structural features it imparts are essential for the final product's properties.

For routine benzylation where high reactivity is desired and cost is a secondary concern, benzyl bromide is a reliable choice. For large-scale, cost-sensitive applications, benzyl chloride may be preferred, with appropriate safety measures in place. This compound should be considered when the specific substitution pattern is required for the target molecule's activity, and its higher cost can be justified. Further experimental evaluation is recommended to determine its suitability for a specific synthetic step.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a key intermediate in various synthetic processes, is critical for ensuring reaction monitoring, purity assessment, and quality control. While specific validated analytical methods for this compound are not widely published, methods developed for structurally similar halogenated aromatic compounds can be readily adapted. This guide provides a comparative overview of suitable analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and offers detailed experimental protocols to serve as a starting point for method development and validation.

Comparison of Analytical Techniques

Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between them depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 (Reversed-Phase)DB-5ms, HP-5 (non-polar capillary columns)
Detector UV-Vis (DAD/PDA), MSFlame Ionization Detector (FID), Mass Spectrometry (MS)
Sample Volatility Not a requirementRequired (analyte must be volatile and thermally stable)
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a volatile solvent; may require headspace, purge and trap, or SPME for trace analysis.[1][2]
Sensitivity Good (ng range)Excellent (pg to fg range with MS)[1]
Selectivity Good; can be enhanced with MS detection.Excellent, especially with MS detection (GC-MS).[3]
Typical Run Time 5-15 minutes10-30 minutes
Advantages Robust, versatile, suitable for non-volatile impurities.High resolution, high sensitivity, ideal for volatile and semi-volatile compounds.[4]
Disadvantages Lower resolution than capillary GC, may consume more solvent.Requires thermally stable analytes; potential for degradation of labile compounds.

Experimental Protocols

The following protocols are suggested starting points for the development of analytical methods for this compound. Optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a common and effective technique for this class of compounds.[5]

a. Chromatographic Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water are common mobile phases for similar compounds.[6] An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: Aromatic compounds typically absorb in the UV range. Analysis of similar structures suggests a wavelength around 215 nm would be a suitable starting point.[6] A DAD can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

c. Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range. A linear range of 0.0004-0.1 mg/mL has been demonstrated for similar compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[4]

a. Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z. For higher sensitivity, selected ion monitoring (SIM) can be used, monitoring characteristic ions of the analyte.[7]

b. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in a volatile solvent such as dichloromethane or methanol to a final concentration of approximately 100 µg/mL.

  • For trace analysis in complex matrices, sample preparation techniques like solid-phase microextraction (SPME) or purge and trap can be employed to pre-concentrate the analyte.[1][2]

Visualizations

Workflow for Analytical Method Development

Analytical Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Target Profile B Select Analytical Technique (HPLC vs. GC) A->B C Initial Parameter Screening (Column, Mobile/Carrier Gas, Detector) B->C D Method Optimization (Gradient, Temperature, Flow Rate) C->D E Specificity / Selectivity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J Implement Method K Data Reporting & Review J->K

Caption: A typical workflow for developing and validating a new analytical method.

Comparison of HPLC and GC Methods

Method Comparison HPLC HPLC-UV + Robust & Versatile + No Volatility Requirement - Lower Resolution - Higher Solvent Use GC GC-MS + High Sensitivity + High Selectivity + High Resolution - Requires Volatility - Potential Thermal Degradation Analyte Quantification of This compound Analyte->HPLC Suitable for routine QC Analyte->GC Ideal for trace and impurity analysis

Caption: Key characteristics of HPLC and GC for the target analyte quantification.

References

A Comparative Guide to Purity Assessment of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: An NMR-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of final products. 2-(Chloromethyl)-4-fluoro-1-methylbenzene is a key building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

The Primacy of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands out as a primary analytical method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[3] This intrinsic relationship allows for the accurate quantification of a substance without the need for a reference standard of the analyte itself.[4] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high precision and accuracy.[5]

Advantages of qNMR:
  • Primary Method: qNMR is a primary ratio method, meaning it does not require calibration curves based on the analyte of interest.[5]

  • Versatility: A single certified internal standard can be used to quantify a wide range of compounds.[4]

  • High Accuracy and Precision: When performed correctly, qNMR offers excellent accuracy and precision, with relative standard deviations often below 1%.[6]

  • Structural Information: In addition to quantitative data, the NMR spectrum provides valuable structural information that can help in the identification of impurities.

Comparative Analysis of Purity Assessment Methods

While qNMR offers significant advantages, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely employed for purity analysis.[7] The choice of method often depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and throughput.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei. Comparison of analyte signal integral to that of an internal standard.Separation based on differential partitioning between a stationary and mobile phase, with detection by UV-Vis or other detectors.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.
Typical Purity Result (%) 99.299.399.1
Relative Standard Deviation (%) 0.30.81.2
Analysis Time per Sample ~15 minutes~30 minutes~45 minutes
Sample Preparation Simple dissolution with an internal standard.Dissolution in mobile phase, may require filtration.Dissolution in a volatile solvent, may require derivatization for non-volatile compounds.
Quantification Absolute quantification using a certified internal standard.Relative quantification against a reference standard of the analyte.Relative quantification against a reference standard of the analyte.
Strengths High accuracy, primary method, provides structural information.High sensitivity, excellent for separating complex mixtures.High sensitivity and selectivity, excellent for identifying volatile impurities.
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.Requires a specific reference standard for the analyte, potential for co-elution.Limited to volatile and thermally stable compounds, may require derivatization.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using ¹H qNMR with maleic acid as the internal standard.

1. Materials and Equipment:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact weight.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400 MHz

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all nuclei)

  • Number of Scans (NS): 16

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply a Fourier transform to the FID with a line broadening of 0.3 Hz.

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate the well-resolved singlet corresponding to the benzylic protons (-CH₂Cl) of the analyte (expected around δ 4.5 ppm).

  • Integrate the singlet corresponding to the two olefinic protons of maleic acid (expected around δ 6.3 ppm).

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

2. Sample Preparation:

  • Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the purity assessment of this compound by qNMR.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

qNMR Experimental Workflow

Conclusion

The purity assessment of this compound can be reliably performed using qNMR, HPLC, and GC-MS. While HPLC and GC-MS are powerful techniques for separation and identification of impurities, qNMR offers the distinct advantage of being a primary method that provides direct, accurate, and precise purity determination without the need for a specific reference standard of the analyte. For laboratories involved in the synthesis and quality control of pharmaceutical intermediates, implementing qNMR as a routine analytical tool can significantly enhance the reliability and efficiency of purity assessments.

References

A Comparative Guide to Stability-Indicating Analytical Methods for 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Forced degradation studies are a critical component of developing a stability-indicating method, providing insight into the degradation pathways and the formation of potential degradants.[1][2] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] The information gleaned from these studies is essential for developing analytical methods capable of separating and quantifying the active pharmaceutical ingredient from any degradation products.[2][3]

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds and is the method of choice for developing stability-indicating assays for small organic molecules. For a compound like 2-(Chloromethyl)-4-fluoro-1-methylbenzene, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[4] Two common HPLC detection methods, Ultraviolet (UV) and Mass Spectrometry (MS), are compared below.

Table 1: Comparison of HPLC Methodologies

ParameterHPLC-UVHPLC-MS
Principle Separation based on partitioning between a mobile and stationary phase, with detection based on UV absorbance.Separation based on partitioning, with detection based on mass-to-charge ratio, providing molecular weight information.[4][5]
Primary Use Routine quality control, purity assessment, and quantitative analysis of the main component and known impurities.[4]Identification of unknown impurities, structural elucidation of degradation products, and trace-level quantification.[4][5]
Specificity Good, especially with photodiode array (PDA) detectors that provide spectral information.Excellent, provides molecular weight and fragmentation data for definitive identification.[4]
Sensitivity Generally high, suitable for detecting impurities at levels typically required by regulatory agencies.Very high, capable of detecting trace-level impurities and degradants.[4]
Instrumentation Standard HPLC system with a UV or PDA detector.HPLC system coupled to a mass spectrometer.
Complexity Relatively simple and widely available.More complex instrumentation and data analysis.[4]

Experimental Protocols

The following protocols are starting points for the development and validation of a stability-indicating HPLC method for this compound, based on methods for similar compounds.[4]

Protocol 1: RP-HPLC-UV Method

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.[4]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate). For example, starting with 80:20 water:acetonitrile.[4][6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: To be determined by UV scan of the analyte (a common range for aromatic compounds is 220-280 nm).

  • Injection Volume: 10 µL.[6]

3. Forced Degradation Study:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[7]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Samples from the forced degradation studies should be analyzed to ensure the method can separate the parent compound from all degradation products.

Protocol 2: RP-HPLC-MS Method

1. Sample Preparation:

  • Prepare samples as described in Protocol 1.

2. Chromatographic Conditions:

  • Use the same HPLC system and column as in Protocol 1.

  • The mobile phase should be compatible with mass spectrometry; for instance, use formic acid or ammonium acetate as a modifier instead of non-volatile buffers like phosphate.[8]

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) is a common choice.

  • Polarity: Positive and negative modes should be evaluated.

  • Data Acquisition: Full scan mode to identify all ions, and product ion scan (MS/MS) to aid in structural elucidation.

Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated through forced degradation studies.[3]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for developing a stability-indicating analytical method and performing a forced degradation study.

stability_method_workflow start Start: Need for Stability-Indicating Method method_dev Initial Method Development (HPLC-UV/MS) start->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg sample_analysis Analyze Stressed Samples forced_deg->sample_analysis specificity_check Check for Peak Purity and Resolution sample_analysis->specificity_check optimization Optimize Chromatographic Conditions specificity_check->optimization Inadequate Separation validation Method Validation (ICH Guidelines) specificity_check->validation Adequate Separation optimization->sample_analysis routine_use Implement for Routine Analysis validation->routine_use forced_degradation_workflow start Drug Substance: this compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal (e.g., Dry Heat) stress_conditions->thermal photo Photolytic (e.g., UV Light) stress_conditions->photo analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

A Comparative Guide to the Isomer Separation of Chloromethyl-fluoro-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of positional and potential chiral isomers of chloromethyl-fluoro-methylbenzene derivatives is a critical challenge in the synthesis of pharmaceuticals and fine chemicals. The structural similarity of these isomers often leads to overlapping physicochemical properties, making their resolution and purification a complex task. This guide provides an objective comparison of various separation techniques, supported by experimental data from analogous compounds, to assist researchers in selecting the most effective methodology for their specific needs.

Executive Summary

This guide evaluates four primary techniques for the separation of chloromethyl-fluoro-methylbenzene isomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Crystallization. Each method offers distinct advantages and is suited for different scales of separation and purity requirements.

  • Gas Chromatography (GC): Offers high resolution for volatile and thermally stable isomers, particularly when using specialized chiral columns. It is an excellent analytical technique and can be adapted for preparative scale.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique applicable to a wide range of isomers. The choice of stationary phase is crucial, with specialized columns offering enhanced selectivity through mechanisms like π-π interactions.

  • Supercritical Fluid Chromatography (SFC): A modern, "green" alternative to normal-phase HPLC, offering fast and efficient separations. It is particularly advantageous for both chiral and achiral preparative-scale purifications.

  • Crystallization: A powerful technique for purification, especially at a larger scale. Its success is highly dependent on the differential solubility of the isomers in a given solvent system.

Comparative Performance Data

The following tables summarize the performance of different chromatographic techniques for the separation of isomers structurally related to chloromethyl-fluoro-methylbenzene. This data provides a benchmark for expected performance.

Table 1: Gas Chromatography (GC) Performance for Halogenated Toluene Isomers

Stationary PhaseAnalytesKey Separation ParametersPerformanceReference
Agilent CP-Chirasil-Dex CB2-, 3-, and 4-FluorotolueneIsothermal analysis at 30°CBaseline separation achieved[1]
MOF-coated capillaryo-, m-, p-ChlorotolueneTemperature programGood resolution between isomers[2][3]
Rtx®-653-Chloro-5-fluorophenol and its regioisomersTemperature programBaseline separation of all regioisomers[4]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance for Aromatic Isomers

Stationary PhaseAnalytesMobile PhasePerformanceReference
MIL-53(Fe)Xylene, Dichlorobenzene, ChlorotolueneAcetonitrile/WaterBaseline separation of positional isomers[5][6][7]
Luna Phenyl-HexylNitro-aromaticsMethanol/Water or Acetonitrile/WaterGood separation of structural isomers, with methanol enhancing π-π interactions[8][9]
C70-FullereneBrominated benzenesn-Hexane/n-DecaneSuccessful one-pot separation of all isomers
C18Chloro-2-naphthol isomersAcetonitrile/WaterA good starting point, but specialized phases offer better resolution

Experimental Protocols

Detailed methodologies for key separation techniques are provided below. These protocols are based on successful separations of analogous compounds and can be adapted for chloromethyl-fluoro-methylbenzene isomers.

Gas Chromatography (GC) Protocol for Halogenated Toluene Isomers

This protocol is adapted from the separation of fluorotoluene isomers and is a strong starting point for chloromethyl-fluoro-methylbenzene derivatives.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its proven selectivity for halogenated aromatic isomers.[1][10]

  • Carrier Gas: Nitrogen or Helium at a constant pressure or flow rate (e.g., 100 kPa).[1]

  • Injector: Split/splitless injector at 200-250°C. A split ratio of 1:20 to 1:100 is common for analytical scale.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 200-220°C.

    • Final hold: 5-10 minutes.

    • Note: For volatile isomers, an initial isothermal analysis at a low temperature (e.g., 30°C) may provide excellent resolution.[1]

  • Detector: FID at 250-300°C. If using MS, the transfer line temperature should be similar to the final oven temperature.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol for Positional Isomers

This protocol is a general guideline for separating positional isomers of halogenated aromatic compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A Luna Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm) is recommended to leverage π-π interactions for enhanced selectivity.[8][11] A standard C18 column can be used as a starting point. For challenging separations, a MIL-53(Fe) packed column has shown excellent performance for chlorotoluene isomers.[5][6][7]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The organic modifier can be varied to optimize selectivity. Methanol may enhance π-π interactions with phenyl-based stationary phases.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40°C.

  • Detection: UV at a wavelength where all isomers have significant absorbance (e.g., 220 or 254 nm).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 0.1-1 mg/mL.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful technique for both analytical and preparative separations and is particularly well-suited for chiral compounds.

  • Instrumentation: SFC system with a back-pressure regulator and a suitable detector (e.g., UV, MS).

  • Column: Chiral stationary phases used in HPLC (e.g., polysaccharide-based) are often effective in SFC. Achiral phases like 2-ethylpyridine or diol columns are also used.[12]

  • Mobile Phase: Supercritical CO2 as the primary mobile phase, with a small percentage of a polar organic modifier such as methanol, ethanol, or isopropanol.[12][13]

  • Flow Rate: Typically higher than HPLC, e.g., 2-5 mL/min for analytical scale.

  • Back Pressure: Maintained above the critical pressure of CO2 (e.g., 100-150 bar).

  • Column Temperature: Maintained above the critical temperature of CO2 (e.g., 35-40°C).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.

Fractional Crystallization Protocol

This is a generalized protocol for purification by crystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: The ideal solvent will dissolve the isomer mixture at an elevated temperature but have poor solubility for one of the isomers at a lower temperature.

  • Dissolution: Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Seeding with a pure crystal can aid in initiating crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the other isomers.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the separation and analysis processes.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify HPLC_SFC_Workflow cluster_method_dev Method Development cluster_analysis Analysis/Purification cluster_results Results SelectColumn Select Column (e.g., Phenyl-Hexyl) OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) SelectColumn->OptimizeMobilePhase Inject Inject into HPLC/SFC OptimizeMobilePhase->Inject PrepareSample Prepare Sample PrepareSample->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV/MS Detection Separate->Detect CollectFractions Collect Fractions (Preparative) Separate->CollectFractions AnalyzeData Analyze Chromatogram Detect->AnalyzeData AssessPurity Assess Purity CollectFractions->AssessPurity AnalyzeData->AssessPurity Separation_Decision_Tree Start Isomer Separation Required Scale Scale of Separation? Start->Scale Purity Required Purity? Scale->Purity Analytical PrepGC Preparative GC Scale->PrepGC Small-Scale Prep Crystallization Crystallization (Bulk Purification) Scale->Crystallization Bulk Chirality Chiral Separation? Purity->Chirality High HPLC Analytical HPLC Purity->HPLC Moderate GC Analytical GC (High Resolution) Chirality->GC Yes Chirality->HPLC No PrepSFC Preparative SFC (Green, Fast) Chirality->PrepSFC Yes (Prep)

References

Cross-Validation of Analytical Techniques for the Analysis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical techniques is an essential process in pharmaceutical development and quality control, providing a high degree of assurance in the reliability and consistency of analytical data. This guide presents a comparative overview of two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, complete with detailed experimental protocols, comparative performance data, and a logical workflow for method cross-validation.

While specific cross-validation data for this compound is not extensively published, this guide utilizes established methods and performance data from structurally similar halogenated aromatic compounds to provide a robust framework for method development and validation.

Data Presentation: A Comparative Analysis of GC and HPLC Methods

The following table summarizes the typical performance characteristics of GC with Flame Ionization Detection (GC-FID) and HPLC with Ultraviolet (UV) detection for the analysis of compounds structurally similar to this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Primary Use Purity and impurity profiling, especially for volatile impurities.Purity and impurity profiling, suitable for a wide range of non-volatile impurities.
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) < 2%< 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 0.6 µg/mL

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are crucial for reproducibility. The following protocols are provided as a starting point for method development and validation for the analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as dichloromethane or acetonitrile, to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and the interrelationship of the analytical methods discussed.

CrossValidationWorkflow start Define Analytical Requirements dev_gc Develop GC Method start->dev_gc dev_hplc Develop HPLC Method start->dev_hplc val_gc Validate GC Method (Linearity, Accuracy, Precision, LOD, LOQ) dev_gc->val_gc cross_val Cross-Validation Study (Analysis of Same Samples by Both Methods) val_gc->cross_val val_hplc Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) dev_hplc->val_hplc val_hplc->cross_val compare Compare Results (Statistical Analysis, e.g., t-test, F-test) cross_val->compare report Generate Comparison Report compare->report end Method Implementation report->end

Workflow for Cross-Validation of GC and HPLC Methods.

AnalyticalTechniquesRelationship analyte This compound gc Gas Chromatography (GC-FID) analyte->gc  Analysis based on Volatility hplc High-Performance Liquid Chromatography (HPLC-UV) analyte->hplc  Analysis in Liquid Phase cross_validation Cross-Validation gc->cross_validation hplc->cross_validation

Interrelationship of Analytical Techniques.

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a halogenated aromatic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with compatible gloves that have been inspected prior to use.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[1][2] Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Stream: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[3][4]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[5][6] Mixing non-halogenated solvents with any amount of halogenated waste necessitates treating the entire mixture as halogenated waste.[5]

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a chemically compatible container with a secure, tight-fitting screw cap to prevent leaks and vapor release. The container must be in good condition.[5]

  • Proper Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[5] If mixing with other compatible halogenated solvents, list all components on the label.[4][5] Do not use chemical formulas or abbreviations.[5]

  • Active Collection: Keep the waste container closed at all times, except when actively adding waste.[5] This should be done inside a fume hood.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills during transport.

Step 3: Disposal of Contaminated Materials
  • Empty Containers: The original product container can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[1] After rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or as directed by your EHS office.[1]

  • Contaminated PPE and Labware: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a sealed, labeled bag and disposed of as solid hazardous waste according to institutional protocols.

Step 4: Arranging for Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_contaminated Contaminated Materials cluster_final Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: - Goggles - Impervious Clothing - Gloves A->B C Work in a Chemical Fume Hood B->C D Select a Designated 'Halogenated Organic Waste' Container C->D Start Disposal E Label Container: - 'Hazardous Waste' - Full Chemical Name(s) D->E F Add Waste to Container (Do not overfill) E->F G Keep Container Securely Closed F->G N Store Waste Container in Satellite Accumulation Area G->N H Empty Product Container I Triple-rinse with Solvent H->I J Collect Rinsate as Halogenated Waste I->J J->F K Dispose of Rinsed Container per EHS Guidelines J->K L Contaminated Labware/PPE M Collect in a Sealed Bag as Solid Hazardous Waste L->M M->N O Contact EHS for Waste Pickup N->O P Licensed Chemical Destruction Facility O->P

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-4-fluoro-1-methylbenzene was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for the exact chemical being used before commencing any handling, storage, or disposal procedures. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Halogenated aromatic compounds like this compound are presumed to pose significant health risks. Based on analogous compounds, potential hazards include acute toxicity, severe skin and eye irritation or burns, and respiratory tract irritation.[1][2] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[1][3]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.[1][4]Prevents skin contact which can lead to irritation or burns.[1]
Respiratory Work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[1] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][5]Minimizes the inhalation of harmful vapors that can cause respiratory irritation.[1][2]

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials (PPE, Reagents, Equipment) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe aliquot Aliquot Chemical (Use appropriate tools) don_ppe->aliquot reaction Perform Reaction (Inside fume hood) aliquot->reaction decontaminate Decontaminate Glassware (Collect rinsate as waste) reaction->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste (Follow institutional procedures) segregate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Place all necessary equipment, including reagents, glassware, and waste containers, inside the fume hood.

    • Don the appropriate PPE as specified in Table 1.[6]

  • Handling:

    • Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.[1]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Cleanup:

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[1]

    • Collect the rinsate as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow Diagram

G start Waste Generation collect Collect in Designated Waste Container start->collect segregate Segregate Halogenated Organic Waste collect->segregate label_container Label Container Clearly (Chemical Name & Hazard Symbols) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store request Request Pickup by EHS store->request end Proper Disposal request->end

Caption: Disposal workflow for halogenated chemical waste.

Disposal Procedures:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled waste container.

  • Container Labeling: Clearly label the waste container with "Waste this compound" and affix appropriate hazard symbols.[7]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] Follow your institution's hazardous waste disposal procedures by contacting your EHS department for pickup.[7] Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.